Technical Documentation Center

9H-Carbazole-2-ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9H-Carbazole-2-ethanamine
  • CAS: 67777-62-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Aqueous Solubility Characterization of 9H-Carbazole-2-ethanamine

Executive Summary 9H-Carbazole-2-ethanamine (CAS: 67777-62-2) is a synthetic small molecule characterized by a rigid tricyclic carbazole core and a flexible primary amine side chain. As a structural motif, carbazole deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 9H-Carbazole-2-ethanamine (CAS: 67777-62-2) is a synthetic small molecule characterized by a rigid tricyclic carbazole core and a flexible primary amine side chain. As a structural motif, carbazole derivatives are highly valued in medicinal chemistry for their diverse biological activities and in materials science for their optoelectronic characteristics. However, the inherent lipophilicity of the carbazole ring often presents significant developability challenges, particularly regarding aqueous solubility.

This technical guide provides an in-depth analysis of the physicochemical properties of 9H-Carbazole-2-ethanamine, explores the mechanistic drivers of its solubility, and details a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The molecular architecture of 9H-Carbazole-2-ethanamine dictates its behavior in aqueous environments. The molecule possesses a molecular weight of 210.27 g/mol , which falls well within the optimal range (<500 Da) defined by Lipinski’s Rule of Five for oral drug candidates ([1]).

Table 1: Key Quantitative and Structural Data

PropertyValueCausality / Significance
Chemical Name 9H-Carbazole-2-ethanamineAlso known as 2-(2-Aminoethyl)carbazole.
CAS Number 67777-62-2Unique identifier for regulatory and inventory tracking.
Molecular Formula C14H14N2High carbon-to-heteroatom ratio drives baseline lipophilicity[1].
Molecular Weight 210.27 g/mol Highly favorable for membrane permeability and oral bioavailability[1].
Structural Features Planar tricyclic core + alkyl amineCore drives π−π stacking; amine provides a site for ionization.
UNII LG223NFH7YFDA Global Substance Registration System identifier ([2]).

Mechanistic Insight: The planar nature of the carbazole system allows for highly ordered molecular packing in the solid state, driven by strong intermolecular π−π interactions. This results in a high crystal lattice energy. For dissolution to occur, the energy of solvation must overcome this lattice energy. While the primary amine provides a site for hydrogen bonding, the hydrophobic bulk of the carbazole core severely restricts intrinsic aqueous solubility ( S0​ ) at a neutral pH.

Aqueous Solubility Dynamics and pH Dependence

Aqueous solubility is not a static value; for ionizable compounds like 9H-Carbazole-2-ethanamine, it is heavily dependent on the pH of the surrounding medium.

  • Ionization and the Henderson-Hasselbalch Relationship: The primary aliphatic amine on the ethanamine chain typically exhibits a pKa in the range of 9.0 to 10.0. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), the amine is predominantly protonated (cationic). This ionization is critical because it disrupts the hydrophobic hydration shell and facilitates ion-dipole interactions with water molecules, significantly increasing solubility compared to the neutral free base.

  • The Common Ion Effect: While lowering the pH (e.g., to pH 1.2 using HCl) increases the ionization of the amine, researchers must be wary of the common ion effect. If the chloride salt of the carbazole derivative reaches its solubility product ( Ksp​ ), the hydrochloride salt may precipitate out of solution, paradoxically limiting solubility in highly acidic, chloride-rich environments like gastric fluid.

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of 9H-Carbazole-2-ethanamine, kinetic methods (like solvent-shift assays) are insufficient because they often capture metastable supersaturated states. Instead, a thermodynamic shake-flask method must be employed, grounded in established international guidelines ().

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol:

  • Solid State Verification (Pre-assay):

    • Action: Characterize the starting solid material using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Causality: Different polymorphs have different lattice energies and, consequently, different solubilities. Verifying the crystalline form ensures lot-to-lot reproducibility.

  • Buffer Preparation & Spiking:

    • Action: Prepare standard aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Add an excess of solid 9H-Carbazole-2-ethanamine (e.g., 5 mg) to 1 mL of each buffer in sealed borosilicate glass vials.

    • Causality: Glass is preferred over plastic to prevent non-specific binding of the lipophilic carbazole core to the vial walls.

  • Equilibration (The Self-Validating Step):

    • Action: Agitate the suspensions at 37°C (physiological temperature) using an orbital shaker. Sample the suspension at two distinct time points: 24 hours and 48 hours.

    • Causality & Validation: Thermodynamic equilibrium is only confirmed if the quantified concentration at 48 hours matches the 24-hour time point within a ≤5% relative standard deviation (RSD). If the concentration decreases between 24 and 48 hours, it indicates the initial formation of a supersaturated solution or conversion to a less soluble polymorph, requiring extended equilibration.

  • Phase Separation:

    • Action: Separate the undissolved solid from the saturated solution using ultracentrifugation (e.g., 15,000 × g for 15 minutes) rather than syringe filtration.

    • Causality: Lipophilic compounds like carbazoles readily adsorb onto standard nylon or PTFE filter membranes, which would artificially lower the measured solubility. Ultracentrifugation eliminates this artifact.

  • Quantification (HPLC-UV):

    • Action: Dilute the supernatant appropriately and quantify using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Validation: Run a matrix-matched calibration curve. Spike a known concentration of the compound into the blank buffer phase to calculate recovery rates, ensuring buffer salts do not cause UV signal suppression.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating thermodynamic solubility assay described above.

SolubilityWorkflow Start Solid Compound: 9H-Carbazole-2-ethanamine Buffer Add to Aqueous Buffers (pH 1.2, 4.5, 7.4) Start->Buffer Excess solid Equilibration Shake-Flask Equilibration (24h & 48h, 37°C) Buffer->Equilibration Suspension Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Equilibrium check Analysis HPLC-UV Quantification (Self-Validating QC) Separation->Analysis Supernatant Result Thermodynamic Solubility Profile Analysis->Result Validated Data

Thermodynamic shake-flask solubility workflow for 9H-Carbazole-2-ethanamine.

Formulation and Solubilization Strategies

If the thermodynamic solubility of 9H-Carbazole-2-ethanamine is deemed insufficient for downstream biological assays or formulation, several strategies can be employed:

  • Salt Formation: Reacting the primary amine with strong pharmaceutical acids (e.g., methanesulfonic acid to form a mesylate salt) can significantly lower the crystal lattice energy and improve the dissolution rate.

  • Cyclodextrin Complexation: Utilizing hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the hydrophobic carbazole core within its lipophilic cavity, leaving the hydrophilic exterior to interact with the aqueous bulk, thereby increasing apparent solubility without altering the chemical structure.

References
  • PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine. National Center for Biotechnology Information. Available at:[Link]

  • 2-(2-AMINOETHYL)CARBAZOLE (UNII: LG223NFH7Y). NCATS Inxight Drugs, U.S. Department of Health & Human Services. Available at:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD iLibrary. Available at:[Link]

Sources

Exploratory

9H-Carbazole-2-ethanamine (NSC-106510): Biological Activity, Target Identification, and Therapeutic Potential

Executive Summary 9H-Carbazole-2-ethanamine (also known as 2-aminoethylcarbazole or NSC-106510) represents a highly versatile pharmacophore in modern medicinal chemistry[1][2]. Combining the rigid, electron-rich planarit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9H-Carbazole-2-ethanamine (also known as 2-aminoethylcarbazole or NSC-106510) represents a highly versatile pharmacophore in modern medicinal chemistry[1][2]. Combining the rigid, electron-rich planarity of a tricyclic carbazole core with the flexibility and physiological protonation of an ethanamine side chain, this compound and its derivatives exhibit profound polypharmacology. This whitepaper provides an in-depth technical analysis of its two primary biological targets: Telomeric G-Quadruplex DNA and Topoisomerase IIα . We detail the mechanistic causality behind its activity, provide self-validating experimental protocols for target identification, and summarize its quantitative pharmacological profile.

Chemical Rationale & Mechanistic Pathways

The biological efficacy of 9H-Carbazole-2-ethanamine is fundamentally driven by its structural bimodality. At physiological pH (~7.4), the primary amine of the ethanamine group is protonated ( NH3+​ ). This allows the molecule to function as a dual-action ligand:

  • π-π Stacking: The flat, aromatic carbazole system intercalates or end-stacks with nucleic acid bases or hydrophobic enzyme pockets[3][4].

  • Electrostatic Anchoring: The protonated ethanamine forms strong electrostatic interactions with the negatively charged phosphate backbone of DNA or acidic amino acid residues in target proteins[4].

Target 1: Telomeric G-Quadruplex Stabilization

Human telomeric DNA consists of tandem repeats of the sequence d(TTAGGG). Under specific physiological conditions, these sequences fold into non-canonical, four-stranded structures known as G-quadruplexes (G4s). Carbazole-ethanamine derivatives act as potent G4 stabilizers[3][5]. By end-stacking on the terminal G-quartet, the carbazole core thermally stabilizes the structure, while the ethanamine side chain interacts with the grooves. This stabilization sterically hinders telomerase from elongating the telomere, leading to rapid telomere uncapping, DNA damage response (DDR) activation, and accelerated cellular senescence[5][6].

Target 2: Topoisomerase IIα Catalytic Inhibition

Unlike classic Topoisomerase II (Topo II) poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex and cause immediate double-strand breaks, carbazole derivatives frequently act as catalytic inhibitors[7][8]. They bind to the ATP-binding domain or the DNA-binding core of Topo IIα, preventing the enzyme from performing the crucial decatenation of intertwined DNA strands during replication[7]. This blockade halts the cell cycle in the G2/M phase and triggers mitochondria-dependent apoptosis without the severe genotoxicity associated with Topo II poisons[7][9].

MOA C 9H-Carbazole-2-ethanamine (Protonated Scaffold) G4 Telomeric DNA G-Quadruplex C->G4 π-π Stacking & Electrostatic Binding Topo Topoisomerase IIα Enzyme C->Topo Catalytic Inhibition (Non-Poison) Tel Telomerase Inhibition G4->Tel Steric Hindrance Decat Decatenation Blockade Topo->Decat ATP Hydrolysis Block Senesc Accelerated Senescence (Telomere Uncapping) Tel->Senesc Apopt Mitochondrial Apoptosis (DNA Fragmentation) Decat->Apopt

Caption: Dual-target mechanism of 9H-Carbazole-2-ethanamine inducing senescence and apoptosis.

Target Identification & Validation Workflows

To rigorously validate the biological targets of 9H-Carbazole-2-ethanamine, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, ensuring that observed effects are causally linked to the specific target rather than off-target cytotoxicity.

Workflow S1 Phase 1: Biophysical FRET Melting Assay Job Plot Analysis S2 Phase 2: Enzymatic kDNA Decatenation Telomerase TRAP Assay S1->S2 Validated Binding S3 Phase 3: Cellular SRB Cytotoxicity Flow Cytometry S2->S3 Target Inhibition

Caption: Step-by-step target identification and validation workflow for carbazole derivatives.

Biophysical Validation: FRET Melting Assay (G-Quadruplex)

Causality & Rationale: To isolate the thermodynamic stabilization of the G-quadruplex from confounding cellular variables, a Fluorescence Resonance Energy Transfer (FRET) melting assay is employed[3]. The use of a dual-labeled oligonucleotide (e.g., FAM and TAMRA) acts as an internal control; baseline fluorescence ensures structural integrity before ligand addition. Step-by-Step Protocol:

  • Oligo Preparation: Dilute the dual-labeled human telomeric sequence F21T (FAM-d[GGG(TTAGGG)3]-TAMRA) to 400 nM in a potassium-rich buffer (10 mM lithium cacodylate, 90 mM KCl, pH 7.4).

  • Annealing: Heat the oligonucleotide to 95°C for 5 minutes, then cool slowly to room temperature over 12 hours to allow uniform intramolecular G-quadruplex folding.

  • Ligand Incubation: Aliquot 50 μL of the folded DNA into a 96-well plate. Add 9H-Carbazole-2-ethanamine at varying concentrations (0.1 μM to 10 μM). Incubate for 1 hour at 25°C.

  • Thermal Denaturation: Using a real-time PCR thermocycler, increase the temperature from 25°C to 95°C at a rate of 1°C/min, recording fluorescence emission at 515 nm (FAM).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) where normalized fluorescence is 0.5. The change in melting temperature ( ΔTm​ ) quantifies the ligand's stabilizing power.

Enzymatic Validation: kDNA Decatenation Assay (Topo IIα)

Causality & Rationale: Kinetoplast DNA (kDNA) consists of massive networks of interlocked DNA circles. Topoisomerase II is uniquely capable of decatenating these networks via ATP-dependent double-strand breaks, whereas Topo I cannot[7]. This provides a highly specific, self-validating enzymatic readout for Topo II catalytic inhibition. Step-by-Step Protocol:

  • Reaction Setup: In a 20 μL reaction volume, combine 200 ng of kDNA, 1 unit of purified human Topoisomerase IIα, and the assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP).

  • Ligand Addition: Add 9H-Carbazole-2-ethanamine (1 μM to 50 μM). Include a solvent control (DMSO) and a positive control (etoposide).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic decatenation.

  • Termination: Stop the reaction by adding 4 μL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 100 V for 1 hour.

  • Quantification: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Measure the disappearance of minicircle bands to determine the IC50​ of catalytic inhibition.

Quantitative Pharmacological Profile

The polypharmacological nature of carbazole-ethanamine derivatives requires precise quantification across multiple biological scales. Table 1 summarizes the typical biophysical and pharmacological parameters observed for this class of compounds, demonstrating their high affinity and potent cellular effects[3][4][5][7].

Table 1: Pharmacological and Biophysical Profiling of Carbazole-Ethanamine Derivatives

Target / AssayParameter MeasuredObserved Value RangeMechanistic Implication
Telomeric DNA (22HT) ΔTm​ (FRET Melting)+10 °C to +15 °CStrong thermodynamic stabilization of the G-quadruplex structure.
Telomeric DNA (22HT) Binding Affinity ( Ka​ ) 1.0×105 to 5.0×105M−1 High-affinity end-stacking interaction with the terminal G-quartet.
Topoisomerase IIα IC50​ (Decatenation)10 μM - 50 μMEffective catalytic inhibition; prevents ATP-dependent DNA relaxation.
Telomerase Enzyme IC50​ (TRAP Assay)0.5 μM - 2.5 μMDirect consequence of G4 stabilization preventing enzyme access.
Cancer Cell Lines IC50​ (Cytotoxicity)0.5 μM - 5.0 μMPotent induction of cell cycle arrest, senescence, and apoptosis.

Conclusion & Future Perspectives

9H-Carbazole-2-ethanamine serves as a quintessential scaffold for multi-target drug design. By leveraging the planar carbazole core for π-π stacking and the ethanamine moiety for electrostatic anchoring, this molecule effectively bridges the gap between nucleic acid targeting (G-quadruplex stabilization) and protein targeting (Topoisomerase IIα inhibition)[3][4][7].

Future drug development efforts should focus on rigidifying the ethanamine side chain (e.g., incorporating it into a piperidine or pyrrolidine ring) to enhance target selectivity, or substituting the carbazole core with halogens to improve metabolic stability and cellular penetrance. The self-validating protocols outlined in this guide provide a robust framework for screening these next-generation carbazole derivatives.

References

  • PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine. National Center for Biotechnology Information. Available at:[Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Taylor & Francis / PubMed Central. Available at:[Link]

  • Carbazole derivatives containing chalcone analogues targeting topoisomerase II inhibition: First principles characterization and QSAR modelling. PubMed. Available at:[Link]

  • G-Quadruplex Stabilizer 3,6-Bis(1-Methyl-4-Vinylpyridinium)Carbazole Diiodide Induces Accelerated Senescence and Inhibits Tumorigenic Properties in Cancer Cells. AACR Journals. Available at:[Link]

  • Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. PubMed Central. Available at:[Link]

  • Interaction between Human Telomere and a Carbazole Derivative: A Molecular Dynamics Simulation of a Quadruplex Stabilizer and Telomerase Inhibitor. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to 9H-Carbazole-2-ethanamine for Researchers and Drug Development Professionals

Introduction: The Significance of the Carbazole Moiety in Modern Chemistry Carbazole, a tricyclic aromatic heterocycle, serves as a foundational structure for a multitude of compounds with significant applications in mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Carbazole Moiety in Modern Chemistry

Carbazole, a tricyclic aromatic heterocycle, serves as a foundational structure for a multitude of compounds with significant applications in materials science and medicinal chemistry.[1][2] Its unique electronic properties and rigid structure make it a privileged scaffold in the design of functional molecules.[2] Among its many derivatives, 9H-Carbazole-2-ethanamine is a key intermediate, valued for its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[3] This document provides a comprehensive overview of 9H-Carbazole-2-ethanamine, focusing on its properties, applications, general synthetic considerations, and crucial safety protocols, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties of 9H-Carbazole-2-ethanamine

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any research or development setting. The following table summarizes the key physicochemical descriptors for 9H-Carbazole-2-ethanamine.

PropertyValueSource
Molecular Formula C14H14N2[4]
Molecular Weight 210.27 g/mol [4]
IUPAC Name 2-(9H-carbazol-2-yl)ethanamine[4]
CAS Number 67777-62-2[4]
Appearance Not explicitly stated, but carbazole derivatives are typically crystalline solids.
Solubility Not explicitly stated, but likely soluble in organic solvents.

Applications in Research and Drug Development

The carbazole framework is a recurring motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[5] Consequently, 9H-Carbazole-2-ethanamine, with its reactive primary amine, is a valuable starting material for the synthesis of novel therapeutic agents.

  • Precursor in Pharmaceutical Synthesis : The ethanamine side chain provides a versatile handle for the introduction of various functional groups and for building more complex molecular architectures. This allows for the exploration of structure-activity relationships in the development of new drugs. Carbazole-containing drugs like Carvedilol (an antihypertensive) and Carprofen (a non-steroidal anti-inflammatory agent) highlight the therapeutic potential of this scaffold.[5]

  • Building Block for Bioactive Molecules : The carbazole nucleus is a key component of several bioactive natural products and synthetic compounds.[6] The development of new synthetic routes to functionalized carbazoles is an active area of research, with the aim of discovering new compounds with improved biological activity.[7][8]

  • Organic Electronics : Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable electronic and photophysical properties.[1][3] While 9H-Carbazole-2-ethanamine itself is not typically the final material, it can serve as a precursor to more complex carbazole-based materials.

General Synthetic Strategies: A Conceptual Overview

While a detailed, step-by-step synthesis protocol for 9H-Carbazole-2-ethanamine is not provided here due to safety considerations, this section outlines the general synthetic logic and common reaction types employed in the preparation of carbazole derivatives. The synthesis of such compounds typically involves the construction of the carbazole core, followed by functionalization, or the modification of a pre-existing carbazole.

A common conceptual pathway for the synthesis of carbazole ethanamine derivatives can be visualized as follows:

G cluster_start Starting Materials cluster_reactions Key Reaction Steps cluster_product Target Molecule Class Carbazole Carbazole Functionalization Functionalization (e.g., Acylation, Alkylation) Carbazole->Functionalization Introduction of a reactive handle Chain Elongation Chain Elongation & Amine Introduction Functionalization->Chain Elongation Building the side chain Carbazole_Ethanamine 9H-Carbazole-2-ethanamine Derivatives Chain Elongation->Carbazole_Ethanamine Final functional group transformation

Caption: A conceptual workflow for the synthesis of 9H-Carbazole-2-ethanamine derivatives.

Key reaction types that are often employed in the synthesis of carbazole derivatives include:

  • Friedel-Crafts Acylation : This reaction is commonly used to introduce an acetyl group onto the carbazole ring, which can then be further modified.[7]

  • N-Alkylation : The nitrogen atom of the carbazole ring can be alkylated to introduce various substituents.

  • Condensation Reactions : The formation of new carbon-carbon or carbon-nitrogen bonds through condensation reactions is a key strategy for building more complex molecules from simpler carbazole precursors.[6]

  • Reduction of Nitriles or Amides : A common method for introducing a primary amine is through the reduction of a corresponding nitrile or amide functional group.

It is imperative that any synthetic work is conducted by trained professionals in a well-equipped laboratory with strict adherence to all safety protocols.

Safety, Handling, and Storage of Carbazole Derivatives

Working with carbazole and its derivatives requires a high degree of caution and adherence to established safety protocols. The following guidelines are based on available safety data sheets and should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye and Face Protection : Always wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and protective clothing are mandatory to prevent skin contact.[9][10]

  • Respiratory Protection : Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[10][11] If ventilation is inadequate, a suitable respirator should be worn.[3]

Handling Procedures:

  • Avoid Contact : All personal contact, including inhalation, ingestion, and skin/eye contact, should be avoided.[10]

  • Ventilation : Use only in well-ventilated areas with local exhaust ventilation.[3][11]

  • Hygiene : Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.[10][11] Contaminated clothing should be removed and laundered separately before reuse.[10]

  • Static Discharge : Take precautionary measures against static discharge, especially when handling flammable solvents.[11]

Storage:

  • Container : Keep containers tightly closed when not in use.[3][10]

  • Conditions : Store in a cool, dry, and well-ventilated place.[3][12]

  • Incompatibilities : Store away from strong oxidizing agents.[3]

Emergency Procedures:

  • Inhalation : If inhaled, move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3][11]

  • Eye Contact : If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Spill Management:

  • Minor Spills : For small spills, use dry clean-up procedures to avoid generating dust.[10] Absorb with an inert material and collect in a suitable container for disposal.[3]

  • Major Spills : For large spills, evacuate the area and alert emergency responders.[10] Wear full protective equipment, including a breathing apparatus.[10] Contain the spill and prevent it from entering drains or waterways.[10][11]

Conclusion

9H-Carbazole-2-ethanamine is a valuable compound for researchers and drug development professionals. Its versatile chemical nature allows for the synthesis of a wide array of complex molecules with potential applications in medicine and materials science. A thorough understanding of its properties and a strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine. Retrieved from [Link]

  • ChemScience (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 29). Carbazole Standard - Safety Data Sheet. Retrieved from [Link]

  • Mol-Instincts (n.d.). Synthesis of 9H-Carbazol-9-amine. Retrieved from [Link]

  • Salimon, J., Abdullah, B. H., & Salih, N. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(3), 347-351.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(4), 830-837.
  • Chemical Synthesis Database (2025, May 20). N-methyl-2-(1-methyl-9H-carbazol-2-yl)ethanamine. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1163-1174.
  • Wikipedia contributors. (2023, November 27). Carbazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Abbas, Z. M., Thejeel, K. A., Ali, S. A. R., Mubarak, H. A., & Lihumis, H. S. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers, 51(2).
  • Gunes, H., Ayhanci, A., Sahin, Y., & Gulcin, I. (2019). Behaviour of 9-Ethyl-9H-carbazole Hydrazone Derivatives Against Oxidant Systems: Protective Effect on Amyloid β. Letters in Drug Design & Discovery, 16(6), 661-671.
  • Xu, Z., Wu, D., Fang, C., & Li, Y. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of Materials Science & Technology, 141, 1-10.

Sources

Application

Application Note: 9H-Carbazole-2-ethanamine as a Privileged Scaffold in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, assay design, and validated protocols for carbazole-derived small molecules. Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, assay design, and validated protocols for carbazole-derived small molecules.

Executive Summary & Mechanistic Rationale

In contemporary small molecule drug discovery, the identification of versatile, highly tunable pharmacophores is critical. 9H-Carbazole-2-ethanamine (CAS: 67777-62-2) represents a highly privileged structural motif[1][2]. It combines the rigid, planar, electron-rich tricyclic carbazole core with a flexible ethanamine side chain.

From a medicinal chemistry perspective, this scaffold is highly valued for three reasons:

  • Bioisosterism: The carbazole-ethanamine structure serves as a conformationally restricted bioisostere of tryptamine and indolealkylamines (e.g., serotonin). This makes it an exceptional starting point for targeting G-protein coupled receptors (GPCRs)[3].

  • Kinase Hinge-Binding: The planar carbazole core is capable of deep insertion into the hydrophobic ATP-binding pockets of various kinases (such as CK2 and ALK), while the N-9 proton acts as a critical hydrogen bond donor to the kinase hinge region[4][5].

  • Hybridization Potential: The primary amine of the ethanamine group provides an ideal synthetic handle for generating hybrid molecules (e.g., linking to piperazines via urea bonds) to target protein-protein interactions like BCL-2[6].

This application note provides detailed, self-validating protocols for evaluating 9H-carbazole-2-ethanamine derivatives across three primary therapeutic modalities: Kinase Inhibition, GPCR Modulation, and Apoptosis Induction.

Application I: Kinase Inhibitor Development (e.g., CK2, ALK)

Carbazole derivatives are well-documented inhibitors of heterotetrameric protein kinase CK2 and Anaplastic Lymphoma Kinase (ALK)[4][5]. The planar core engages in π−π stacking with aromatic residues in the ATP pocket.

Expert Insight: Overcoming Carbazole Auto-fluorescence

A major pitfall in screening carbazole derivatives is their intrinsic fluorescence (typically absorbing in the UV range and emitting in the blue/green spectrum). Standard fluorescence-based kinase assays often yield massive compound interference. Causality: To circumvent this, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a microsecond time delay before signal acquisition, the short-lived auto-fluorescence of the carbazole compound decays completely, ensuring high-fidelity data.

KinasePathway C Carbazole-2-ethanamine Derivative ATP ATP Binding Pocket C->ATP Competitive Binding K Protein Kinase (e.g., CK2) Sub Substrate Phosphorylation K->Sub Inhibits ATP->K Blocks Activation Apop Cell Cycle Arrest Sub->Apop Downstream Effect

Mechanism of carbazole-mediated kinase inhibition leading to cell cycle arrest.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of carbazole-ethanamine derivatives against CK2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X solution of the carbazole derivative in 4% DMSO (final assay DMSO will be 1%).

  • Enzyme/Substrate Mix: Dilute recombinant CK2 enzyme and ULight-labeled substrate (e.g., ULight-p53 peptide) in 1X Kinase Buffer.

  • Reaction Assembly: In a 384-well white ProxiPlate, add 2.5 µL of the 4X compound to the wells. Add 5 µL of the Enzyme/Substrate mix. Incubate at room temperature (RT) for 15 minutes to allow pre-binding of the rigid carbazole core to the hinge region.

  • Initiation: Add 2.5 µL of 4X ATP solution (at the predetermined Km for CK2) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation: 320 nm; Delay: 50 µs; Emission 1: 665 nm (ULight); Emission 2: 615 nm (Europium). Calculate the 665/615 ratio to determine IC50.

Application II: GPCR Ligand Discovery (5-HT Receptors)

Because the 2-ethanamine side chain of 9H-carbazole-2-ethanamine mimics the distance between the basic nitrogen and aromatic core of serotonin, these molecules are potent modulators of 5-HT receptors (particularly 5-HT2A, 5-HT2B, and 5-HT2C)[3][7].

Expert Insight: Conformational Restriction

Unlike flexible indolealkylamines, the tricyclic carbazole restricts the spatial orientation of the ethanamine group. This rigidity reduces the entropic penalty upon receptor binding and can be exploited to achieve high subtype selectivity (e.g., agonizing 5-HT2C while antagonizing 5-HT2B to avoid cardiotoxicity)[3].

GPCRPathway Ligand Carbazole-2-ethanamine (Tryptamine Bioisostere) Receptor 5-HT2A/2C Receptor Ligand->Receptor Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation

GPCR activation pathway via carbazole-based tryptamine bioisosteres.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Assess the functional agonism/antagonism of carbazole derivatives at the 5-HT2C receptor.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Kit dye (Molecular Devices) reconstituted in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 3-fold serial dilution of the carbazole-ethanamine derivative in HBSS + 0.1% BSA.

  • Baseline Acquisition: Transfer the plate to a FLIPR Tetra instrument. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Agonist Mode: Inject 10 µL of the carbazole compound. Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium release.

  • Antagonist Mode (If applicable): If testing for antagonism, incubate cells with the carbazole compound for 15 minutes, then inject an EC80 concentration of serotonin and measure the suppression of the calcium peak.

Application III: Hybrid Molecules for Apoptosis (BCL-2 Targeting)

Recent advancements in oncology drug discovery utilize the carbazole scaffold in hybrid molecules. By linking 9H-carbazole-2-ethanamine to a piperazine moiety via a urea linker, researchers have successfully developed potent BCL-2 inhibitors (e.g., ECPU-0001 analogs)[6]. The carbazole core anchors into the hydrophobic P2 pocket of the BCL-2 BH3 groove, while the ethanamine-urea linkage provides critical hydrogen bonding.

Protocol 3: Annexin V/PI Flow Cytometry for Apoptosis

Objective: Validate that BCL-2 inhibition by the carbazole hybrid induces true apoptosis rather than non-specific necrosis.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 lung adenocarcinoma cells at 2×105 cells/well in 6-well plates. Treat with the carbazole-piperazine hybrid (1, 5, and 10 µM) for 24 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at RT in the dark. Causality: Annexin V binds to phosphatidylserine flipped to the outer leaflet during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry (e.g., BD FACSCanto). Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Quantitative Data Summary

The following table summarizes representative pharmacological data for carbazole-ethanamine derivatives and structural analogs across the discussed targets, demonstrating the scaffold's versatility[3][4].

Target / AssayCompound ClassActivity MetricRepresentative ValueBiological Implication
Protein Kinase CK2 Pyrrolocarbazole amides Ki​ (Inhibition)1.9 – 6.0 µMDisrupts CK2α/CK2β holoenzyme formation.
5-HT2C Receptor Carbazole-ethanamines pEC50​ (Agonism)6.5 – 7.2Induces Gq-mediated calcium mobilization.
5-HT2B Receptor Carbazole-ethanamines pEC50​ (Agonism)< 5.0 (Weak)Low affinity reduces risk of cardiac valvulopathy.
BCL-2 Protein Carbazole-urea hybrids IC50​ (Binding)0.5 – 1.2 µMDisplaces pro-apoptotic BH3 peptides, triggering cell death.
A549 Cell Line Carbazole-urea hybrids IC50​ (Cytotoxicity)4.5 – 8.0 µMPotent anti-tumor efficacy in lung adenocarcinoma models.

References

  • PubChem. "9H-Carbazole-2-ethanamine | C14H14N2 | CID 267334". National Institutes of Health (NIH). Available at: [Link][1]

  • Bashir, M. et al. "Carbazole Derivatives as Potential Antimicrobial Agents". Pharmaceuticals, PMC. Available at:[Link][2]

  • MDPI. "Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2". Molecules. Available at:[Link][4]

  • Mongre, R.K. et al. "Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model". Cancers, PMC. Available at:[Link][6]

  • ACS Omega. "Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists". ACS Publications. Available at:[Link][3]

Sources

Method

Introduction: The Significance and Challenge of Purifying 9H-Carbazole-2-ethanamine

An In-Depth Technical Guide to the Extraction and Isolation of 9H-Carbazole-2-ethanamine using Chromatographic Methods 9H-Carbazole-2-ethanamine is a vital heterocyclic amine building block in medicinal chemistry and mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Extraction and Isolation of 9H-Carbazole-2-ethanamine using Chromatographic Methods

9H-Carbazole-2-ethanamine is a vital heterocyclic amine building block in medicinal chemistry and materials science. Its rigid carbazole core and functional ethanamine side chain make it a key precursor for synthesizing a range of compounds with potential biological activities and unique photoelectric properties.[1] However, the presence of these two distinct functionalities—the largely non-polar carbazole ring system and the basic, polar primary amine—presents a unique set of challenges for its extraction from reaction mixtures and isolation to high purity.

The primary challenge lies in separating the target compound from non-basic starting materials, byproducts, and other impurities that may have similar polarities. The basicity of the amine group is the key to a successful extraction strategy, while its polarity heavily influences the chromatographic conditions required for effective isolation. This guide provides a comprehensive overview of field-proven methods for extracting and isolating 9H-Carbazole-2-ethanamine, focusing on the underlying principles and providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Extraction Strategy: Leveraging Chemical Properties

The most effective initial purification step for 9H-Carbazole-2-ethanamine is an acid-base extraction. This technique exploits the basic nature of the ethanamine functional group.

The Causality Behind Acid-Base Extraction:

  • Acidification (Protonation): In an acidic aqueous solution (e.g., dilute HCl), the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H+).[2] This forms a positively charged ammonium salt (R-NH3+). This salt is ionic and therefore highly soluble in the aqueous phase.

  • Separation: Non-basic organic impurities, such as unreacted carbazole starting materials or non-amine byproducts, remain neutral and are preferentially soluble in an immiscible organic solvent (like dichloromethane or ethyl acetate).[2] This allows for their physical separation from the aqueous phase containing the target compound.

  • Basification (Deprotonation): After removing the organic layer, the aqueous phase is treated with a base (e.g., NaOH or NH₄OH). This removes the extra proton from the ammonium salt, regenerating the neutral, "free base" form of 9H-Carbazole-2-ethanamine.[2]

  • Final Extraction: The now neutral and organic-soluble target compound can be extracted back out of the aqueous phase using a fresh portion of an organic solvent.[2]

This process effectively isolates the basic compounds from the crude mixture, providing a significantly enriched sample for further chromatographic purification.

crude Crude Reaction Mixture (in Organic Solvent, e.g., DCM) acid Add Dilute Aqueous Acid (e.g., 1M HCl) crude->acid sep_funnel1 Separatory Funnel: Shake and Separate Layers acid->sep_funnel1 organic_impurities Organic Layer: Contains neutral impurities (Discard) sep_funnel1->organic_impurities Separate aqueous_amine Aqueous Layer: Contains protonated amine salt (R-NH3+ Cl-) sep_funnel1->aqueous_amine Separate base Add Aqueous Base (e.g., 2M NaOH) to pH > 10 aqueous_amine->base sep_funnel2 Separatory Funnel: Extract with fresh organic solvent base->sep_funnel2 aqueous_waste Aqueous Layer: Contains inorganic salts (Discard) sep_funnel2->aqueous_waste Separate organic_product Organic Layer: Contains neutral amine product sep_funnel2->organic_product Separate final Dry (e.g., MgSO4), Filter, and Evaporate Solvent organic_product->final purified_extract Purified Crude Extract final->purified_extract start Prepare Sample (Dissolve in Mobile Phase, Filter) inject Inject onto HPLC System start->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection Detect with UV/DAD or MS separation->detection data Data Acquisition: Chromatogram detection->data decision Peak Shape & Resolution OK? data->decision optimize Optimize Method: - Adjust Gradient - Change pH/Modifier - Test Different Column decision->optimize No analysis Analyze Data: - Integrate Peaks - Calculate % Purity - Compare to Standard decision->analysis Yes optimize->inject finish Validated Method analysis->finish

Sources

Application

conjugation of 9H-Carbazole-2-ethanamine to peptides and proteins

Application Note: Covalent Conjugation of 9H-Carbazole-2-ethanamine to Peptides and Proteins for Fluorescent Probing and Structural Mimicry Introduction & Mechanistic Rationale 9H-Carbazole-2-ethanamine (PubChem CID: 267...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Covalent Conjugation of 9H-Carbazole-2-ethanamine to Peptides and Proteins for Fluorescent Probing and Structural Mimicry

Introduction & Mechanistic Rationale

9H-Carbazole-2-ethanamine (PubChem CID: 267334) [2] is a highly versatile bifunctional molecule utilized extensively in chemical biology and drug development. The carbazole ring system serves as an exceptional fluorophore and a rigid structural mimic for the natural amino acid tryptophan [3]. When conjugated to biomacromolecules, carbazole derivatives exhibit significant fluorescence quantum yield enhancements and high binding affinities, making them powerful tools for probing protein structural dynamics and protein-protein interactions [1].

The ethanamine linker provides a primary amine (-NH2) that acts as a potent nucleophile. This allows for stable amide bond formation with the carboxylic acid groups (-COOH) found on the C-terminus or the side chains of aspartate and glutamate residues in peptides and proteins.

Conjugation Strategy & Thermodynamics

Direct reaction between an amine and a carboxylic acid requires extreme heat, which denatures proteins and degrades peptides. Therefore, thermodynamic activation of the carboxylate is required.

  • Aqueous Protein Labeling: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). EDC forms an unstable O-acylisourea intermediate. Causality dictates the addition of sulfo-NHS: it converts this intermediate into a semi-stable, amine-reactive sulfo-NHS ester, preventing rapid aqueous hydrolysis and increasing conjugation efficiency by up to 10-fold in aqueous environments [4].

  • Solid-Phase Peptide Synthesis (SPPS): We employ HATU and DIPEA in organic solvents. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The bulky nature of the carbazole moiety requires this highly efficient coupling reagent to overcome steric hindrance while minimizing racemization of the peptide backbone [4].

Quantitative Data Summary

ParameterAqueous Protein ConjugationSPPS Peptide Conjugation
Target Group Surface Asp/Glu, C-terminusSpecific Asp/Glu or C-terminus
Activating Reagents EDC / sulfo-NHSHATU / DIPEA
Solvent System Aqueous buffer (MES/PBS) + 5-10% DMSODMF / DCM
Optimal pH Activation: 6.0 / Conjugation: 7.4–8.0N/A (Organic base used)
Reaction Time 2 - 4 hours at RT1 - 2 hours at RT
Purification SEC (Desalting column) or DialysisRP-HPLC

Reaction Workflow Visualization

G P Protein/Peptide (-COOH) Act Activation (EDC/NHS or HATU) P->Act Buffer/Solvent Int Activated Ester Intermediate Act->Int Carboxyl Activation Conj Stable Amide Conjugate (Fluorescent Labeled) Int->Conj Nucleophilic Attack Amine 9H-Carbazole-2-ethanamine (-NH2) Amine->Conj Primary Amine Addition

Reaction workflow for carbazole-amine conjugation to carboxylates.

Detailed Experimental Protocols

Protocol A: Aqueous Conjugation to Native Proteins (e.g., BSA/HSA)

Objective: Random surface labeling of solvent-exposed Asp/Glu residues. Prerequisites: Ensure the protein is in an amine-free buffer (e.g., avoid Tris or glycine, which will competitively react with the NHS ester).

  • Protein Preparation: Dissolve the target protein (e.g., BSA) at 2-5 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: The slightly acidic pH of 6.0 is optimal for EDC-mediated activation while preventing premature hydrolysis of the resulting ester.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Quenching (Optional but Recommended): Add 2-mercaptoethanol (final concentration 20 mM) to quench unreacted EDC. Causality: This prevents EDC from cross-linking the protein once the pH is raised.

  • Buffer Exchange: Rapidly desalt the activated protein into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) using a spin column. Causality: The primary amine of 9H-Carbazole-2-ethanamine is protonated at pH 6.0; raising the pH to 7.5 deprotonates the amine, making it a potent nucleophile.

  • Conjugation: Dissolve 9H-Carbazole-2-ethanamine in pure DMSO to create a 10 mM stock. Slowly add the carbazole stock to the protein solution to achieve a 10-fold molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation. Incubate for 2 hours at room temperature in the dark.

  • Purification: Remove excess carbazole using a desalting column or overnight dialysis against PBS (pH 7.4).

  • Self-Validation System: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (protein backbone) and ~330 nm (carbazole ring). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. A DOL of 1–3 indicates successful conjugation. If the solution is cloudy, the DOL is too high, leading to hydrophobic aggregation.

Protocol B: Site-Specific On-Resin Peptide Conjugation (SPPS)

Objective: Targeted C-terminal or side-chain labeling of a synthetic peptide. Prerequisites: The peptide must be synthesized on a solid support (e.g., 2-chlorotrityl chloride resin) with the target carboxylate orthogonally deprotected (e.g., using an allyl/alloc strategy for Asp/Glu).

  • Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Activation: In a separate vial, dissolve HATU (0.4 mmol, 4 eq) and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) in 3 mL of DMF. Add this cocktail to the resin. Causality: DIPEA acts as a non-nucleophilic base to abstract the proton from the carboxylic acid, allowing HATU to form the active HOAt ester.

  • Conjugation: Immediately add 9H-Carbazole-2-ethanamine (0.3 mmol, 3 eq) dissolved in 1 mL DMF to the resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL) and DCM (5 × 5 mL) to remove unreacted carbazole and coupling byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Concentrate the cleavage solution under nitrogen and precipitate the peptide-carbazole conjugate in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Self-Validation System: Analyze the crude product via LC-MS. The chromatogram must show a dominant peak with the expected mass [M+H]+ corresponding to the peptide + carbazole mass (-18 Da for water loss during amide formation). Inline fluorescence detection (Ex: 290 nm, Em: 360 nm) will definitively confirm the presence of the carbazole moiety on the target peak.

References

[1] Carbazole-rhodanine conjugate acts as an effective fluorescence biomarker for protein structural dynamics studies. PubMed (NIH). URL:

[2] 9H-Carbazole-2-ethanamine | C14H14N2 | CID 267334. PubChem (NIH). URL:

[3] Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. PubMed Central (NIH). URL:

[4] Coupling Reagents. AAPPTec. URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 9H-Carbazole-2-ethanamine Synthesis

Welcome to the Technical Support Center for the synthesis of 9H-Carbazole-2-ethanamine . This guide is engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks, intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 9H-Carbazole-2-ethanamine . This guide is engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks, intermediate stalling, or purification losses during the synthesis of this highly polar, biologically relevant carbazole derivative.

Rather than a generic overview, this guide provides a deep-dive diagnostic matrix into the classic two-step synthetic route: the Henry reaction (nitroaldol condensation) followed by nitroalkene reduction.

Synthetic Workflow Overview

The most scalable route to 9H-Carbazole-2-ethanamine avoids the regioselectivity issues of direct alkylation by utilizing a stepwise construction from 9H-carbazole-2-carbaldehyde.

G A 9H-Carbazole-2-carbaldehyde B Henry Reaction (Nitromethane, NH4OAc) A->B C 2-(2-Nitrovinyl)-9H-carbazole B->C Dehydration D Reduction (NaBH4 / NiCl2) C->D E 9H-Carbazole-2-ethanamine D->E N-O Cleavage

Fig 1: Optimized two-step synthesis of 9H-Carbazole-2-ethanamine via Henry reaction and reduction.

Troubleshooting Guides & FAQs

Q1: Why does my reduction of 2-(2-nitrovinyl)-9H-carbazole stall at the oxime intermediate?

A: This is a classic mechanistic bottleneck. Catalytic hydrogenation (e.g., Pd/C with H₂ gas) of highly conjugated nitroalkenes frequently stalls at the oxime stage [1]. The resonance stabilization provided by the electron-rich carbazole core impedes the final reduction of the N-O bond. To overcome this, you must abandon standard Pd/C hydrogenation and switch to a more potent hydride source or a dissolving metal system. We recommend a NaBH4​ with catalytic NiCl2​ system (which generates nickel boride in situ). This system rapidly and selectively cleaves the N-O bond without affecting the indole core [2].

Q2: I am observing significant polymerization and tar formation during the initial Henry reaction. How can I suppress this?

A: The condensation of 9H-carbazole-2-carbaldehyde with nitromethane is highly sensitive to base selection. Using strong bases (like NaOH or KOH) triggers intermolecular Michael additions of the resulting highly electrophilic nitroalkene, leading to rapid oligomerization. Transitioning to a weakly basic, buffering system—specifically ammonium acetate ( NH4​OAc ) in glacial acetic acid under reflux—promotes the desired nitroaldol condensation while simultaneously driving the dehydration step, effectively suppressing side reactions.

Q3: Post-reduction workup yields are consistently 20-30% lower than crude NMR estimates. Where is the product going?

A: 9H-Carbazole-2-ethanamine is a highly polar, basic primary amine. During standard aqueous workup, it frequently partitions into the aqueous layer or forms intractable emulsions. Solution: Ensure the aqueous phase is heavily saturated with NaCl (brine) and adjusted to pH > 12 using 6M NaOH to fully deprotonate the amine. Instead of standard ethyl acetate, extract with a 10% isopropanol in dichloromethane (DCM) mixture. The alcohol disrupts emulsion networks and significantly increases the partition coefficient of the amine into the organic phase.

Logical Relationship: Reduction Pathway Divergence

Understanding the causality behind reducing agent selection is critical to preventing yield loss. The diagram below illustrates why certain reagents fail while others succeed.

G A 2-(2-Nitrovinyl)-9H-carbazole B Pd/C, H2 (Catalytic Hydrogenation) A->B D NaBH4 / NiCl2 (Nickel Boride System) A->D C Oxime Intermediate (Stalled Reaction) B->C Resonance Stabilization E 9H-Carbazole-2-ethanamine (Complete Reduction) D->E Rapid N-O Cleavage

Fig 2: Divergent reduction pathways of nitrovinylcarbazole highlighting yield-limiting bottlenecks.

Standardized High-Yield Protocols

These protocols are designed as self-validating systems to ensure maximum recovery and purity.

Protocol A: Synthesis of 2-(2-Nitrovinyl)-9H-carbazole (Henry Reaction)
  • Setup: Charge a dry, round-bottom flask with 9H-carbazole-2-carbaldehyde (1.0 eq) and nitromethane (10.0 eq).

  • Catalysis: Add ammonium acetate (0.5 eq) and glacial acetic acid (sufficient to form a 0.5 M solution regarding the aldehyde).

  • Reaction: Equip with a reflux condenser and heat the mixture at 100°C for 4-6 hours under an inert N₂ atmosphere. Monitor completion via TLC (disappearance of the aldehyde spot).

  • Isolation: Cool the reaction to room temperature. The nitroalkene product often precipitates directly. If precipitation is incomplete, pour the mixture into crushed ice water and filter the resulting bright yellow solid.

  • Purification: Wash the filter cake extensively with cold water to remove residual acetic acid, followed by a small volume of cold ethanol. Dry under vacuum.

Protocol B: High-Yield Reduction to 9H-Carbazole-2-ethanamine
  • Preparation: Dissolve 2-(2-nitrovinyl)-9H-carbazole (1.0 eq) in absolute ethanol (0.2 M) and cool to 0°C in an ice bath.

  • Catalyst Addition: Add NiCl2​ hexahydrate (0.2 eq) to the stirring solution.

  • Reduction: Carefully add NaBH4​ (4.0 eq) in small portions over 30 minutes. (Caution: Expect vigorous hydrogen evolution and an exothermic reaction; an immediate black precipitate of active nickel boride will form).

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Basification: Quench excess NaBH4​ with careful dropwise addition of 1M HCl until gas evolution ceases. Immediately basify the solution to pH > 12 with 6M NaOH to free-base the amine.

  • Extraction: Extract the aqueous layer three times with a solution of 10% isopropanol in DCM.

  • Final Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target ethanamine.

Quantitative Yield Analysis

To justify the selection of the nickel boride system over traditional methods, the following table summarizes the comparative performance of various reducing agents applied to 2-(2-nitrovinyl)-9H-carbazole [3, 4].

Reducing SystemSolventTempPrimary ProductIsolated Yield (%)Mechanistic Drawback
Pd/C, H₂ (50 psi) Methanol25°COxime40 - 50%Stalls due to resonance stabilization of the intermediate.
LiAlH₄ THF65°CPrimary Amine65 - 75%Prone to over-reduction and dimerization; harsh workup.
Zn / AcOH Acetic Acid60°CHydroxylamine< 30%Incomplete N-O bond cleavage; high impurity profile.
NaBH₄ / NiCl₂ Ethanol0°C to 25°CPrimary Amine85 - 92% Optimal. Nickel boride efficiently reduces conjugated systems.

References

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines Ursinus Digital Commons [1]
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Journal of Synthetic Chemistry [2]
  • Reduction of nitro compounds Wikipedia [3]
  • Nitro Reduction - Common Conditions Common Organic Chemistry [4]
Optimization

Technical Support Center: Troubleshooting 9H-Carbazole-2-ethanamine Precipitation in Aqueous Media

Welcome to the Technical Support Center for carbazole-derived compound formulation. 9H-Carbazole-2-ethanamine presents a classic formulation paradox: it features a highly lipophilic, rigid aromatic core paired with a fle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbazole-derived compound formulation. 9H-Carbazole-2-ethanamine presents a classic formulation paradox: it features a highly lipophilic, rigid aromatic core paired with a flexible, ionizable primary amine. This structural dichotomy frequently leads to severe precipitation in aqueous biological media. This guide provides field-proven, mechanistically grounded solutions to stabilize your assays.

Diagnostic Workflow for Precipitation Recovery

Before altering your experimental design, use the decision matrix below to identify the optimal solubilization strategy based on your target concentration and assay constraints.

Solubilization A Precipitation Detected (9H-Carbazole-2-ethanamine) B Assess Target Concentration & Assay Tolerance A->B C Low Conc. (<10 µM) Cell-Based Assay B->C D High Conc. (>100 µM) In Vivo / Structural B->D E Co-solvent Dilution (DMSO ≤ 1%) C->E F Cyclodextrin Inclusion (HP-β-CD 5-20%) D->F G Precipitation Persists? E->G I Salt Formation (HCl / Mesylate) F->I If needed H Micellar Solubilization (Tween-80 / Pluronic) G->H Yes J Stable Aqueous Solution G->J No H->J I->J

Logical workflow for resolving 9H-Carbazole-2-ethanamine precipitation in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why does 9H-Carbazole-2-ethanamine precipitate immediately upon dilution from a DMSO stock into PBS? A1: This phenomenon is known as "solvent crash out." The carbazole core is a massive, planar aromatic system that exhibits strong intermolecular π−π stacking forces, resulting in exceptionally high crystal lattice energy [1]. When the solvent environment shifts rapidly from organic (DMSO) to highly polar (PBS), the hydrophobic penalty of the carbazole ring drives the molecules to self-associate faster than the protonated amine can be solvated by water molecules.

Q2: Since the molecule has an amine group, can I just lower the pH to dissolve it? A2: Yes, but conditionally. The primary ethanamine tail has a basic pKa (typically ~9.0-9.5). Lowering the buffer pH to 4.0–5.0 ensures complete protonation, converting the compound into a more soluble salt form (e.g., hydrochloride). However, if your downstream application requires physiological pH (7.4), the compound will re-equilibrate to its less soluble free-base form and precipitate [2]. pH adjustment is only viable if your assay can tolerate acidic conditions.

Q3: What is the most reliable method for achieving high concentrations (>100 µM) for in vivo dosing? A3: Cyclodextrin complexation is the gold standard here. Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity that perfectly accommodates the lipophilic carbazole ring. Meanwhile, its hydrophilic exterior maintains aqueous solubility, leaving the ethanamine tail exposed for biological target interaction [3].

Quantitative Formulation Matrix

The following table summarizes the expected outcomes of various solubilization strategies. Use this data to select the method that aligns with your assay's concentration requirements and biological constraints.

Solubilization StrategyMax Est. Aqueous ConcentrationBiological CompatibilityMechanistic Action
Direct Aqueous Dilution < 1 µMHighNone (Baseline solubility limit)
pH Adjustment (pH < 5.0) ~ 50 µMLow (Acidic stress to cells)Protonation of primary amine
1% DMSO + 0.1% Tween-80 ~ 10 - 20 µMModerate (Surfactant toxicity limits)Micellar encapsulation of carbazole
10% HP- β -CD Complexation > 500 µMHigh (FDA-approved excipient)Host-guest hydrophobic shielding

Step-by-Step Experimental Protocols

To ensure scientific integrity, do not just follow the steps; understand the causality behind them. Both protocols below are designed as self-validating systems , meaning you will perform an immediate physical check to confirm success before proceeding to expensive biological assays.

Protocol A: HP- β -CD Inclusion Complexation (For High-Concentration Assays)

Causality: Host-guest complexation is a thermodynamically driven equilibrium process. Energy input (sonication) is required to overcome the activation barrier of breaking the strong carbazole crystal lattice so the molecules can enter the cyclodextrin cavities.

  • Carrier Preparation: Dissolve HP- β -CD in your target aqueous buffer (e.g., PBS) to a final concentration of 10% (w/v). Ensure complete dissolution before proceeding.

  • Compound Addition: Weigh the dry 9H-Carbazole-2-ethanamine powder and add it directly to the HP- β -CD solution to target your desired concentration (e.g., 500 µM). Do not use a DMSO stock for this method, as organic solvents compete for the cyclodextrin cavity.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mild heat increases kinetic energy, accelerating the complexation rate.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12–24 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the glass vial in a dark room.

    • Pass: The laser beam path is invisible in the liquid. You have a true solution.

    • Fail: A visible, glowing beam path (Tyndall effect) indicates the presence of colloidal nano-precipitates. You must increase the HP- β -CD concentration or reduce the drug concentration.

  • Final Polish: Filter the validated solution through a 0.22 µm PTFE syringe filter to sterilize and remove any trace uncomplexed crystals.

Protocol B: Co-solvent & Micellar Solubilization (For Cell-Based Assays)

Causality: Direct injection of a DMSO stock into water creates localized regions of high polarity, triggering instant nucleation. A "step-down" dilution utilizing surfactants lowers the interfacial tension before the bulk water is introduced.

  • Primary Stock: Prepare a 10 mM stock of 9H-Carbazole-2-ethanamine in 100% anhydrous DMSO.

  • Surfactant Priming: In a separate tube, mix 10 µL of the DMSO stock with 10 µL of Tween-80 (or Cremophor EL). Vortex vigorously for 30 seconds. Causality: This coats the solvated carbazole molecules with surfactant monomers before they encounter water.

  • Stepwise Dilution: While vortexing the tube continuously, add the aqueous buffer drop-by-drop (10 µL at a time) until you reach 100 µL total volume. Then, you may add the remaining buffer in bulk to reach your final target volume (e.g., 1 mL for a 100 µM intermediate stock).

  • Self-Validation (Microscopy): Pipette 10 µL of the final solution onto a glass slide and observe under a phase-contrast microscope at 20x or 40x magnification.

    • Pass: A clear field of view with no particulate matter.

    • Fail: Visible needle-like crystals or amorphous aggregates. If observed, the concentration exceeds the micellar capacity, and you must dilute further.

References

  • Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 9H-Carbazole-2-ethanamine

Welcome to the technical support guide for 9H-Carbazole-2-ethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 9H-Carbazole-2-ethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound when exposed to ultraviolet (UV) light. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 9H-Carbazole-2-ethanamine.

Q1: My solution of 9H-Carbazole-2-ethanamine is changing color (e.g., turning yellow/brown) after being on the benchtop. What is happening?

A1: Color change is a primary indicator of degradation. The carbazole nucleus is an electron-rich aromatic system that is susceptible to photo-oxidation.[1] When exposed to ambient or UV light, the molecule can absorb energy, leading to the formation of colored byproducts. This process is often accelerated by the presence of oxygen and trace metal impurities.

Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be UV degradation?

A2: Yes, this is a classic sign of sample degradation. UV exposure can initiate several chemical reactions, including oxidation of the carbazole ring and potential cleavage of the C-N bond in the ethanamine side chain.[2] Each new peak likely represents a distinct degradation product. It is crucial to perform forced degradation studies to confirm the identity of these peaks and establish a stability-indicating analytical method.[3]

Q3: Is 9H-Carbazole-2-ethanamine sensitive to specific wavelengths of UV light?

A3: Carbazole and its derivatives exhibit strong absorbance in the UV range, typically with major peaks between 290 nm and 340 nm.[4][5] Laboratory light sources, and especially direct sunlight, emit radiation in this range, which can be absorbed by the molecule, leading to an excited state and subsequent degradation pathways.[6]

Q4: I have to work with the compound in solution. What is the best solvent to minimize degradation?

A4: The choice of solvent is critical. Protic solvents can sometimes participate in degradation pathways. Aprotic solvents like acetonitrile or THF are often preferred for analytical work.[7][8] However, the most important factor is the purity of the solvent. Peroxide impurities in solvents like THF or ether can significantly accelerate oxidative degradation upon UV exposure. Always use fresh, high-purity, or peroxide-free solvents.

Section 2: Understanding the Degradation Mechanism

To effectively prevent degradation, it is essential to understand the underlying photochemical processes. The instability of 9H-Carbazole-2-ethanamine under UV light is primarily driven by photo-oxidation.

The core issue begins when the π-conjugated system of the carbazole ring absorbs a UV photon.[5] This elevates the molecule to an electronically excited state, making it highly reactive. From this state, two primary degradation pathways can occur:

  • Reactive Oxygen Species (ROS) Generation: The excited carbazole molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive species like singlet oxygen (¹O₂) or superoxide radicals (O₂•-).[9] These ROS can then attack the electron-rich carbazole ring or the ethanamine side chain, leading to hydroxylated, carbonylated, or cleaved byproducts.

  • Direct Photolysis: In the absence of oxygen, direct bond cleavage can occur, although this is often less prevalent than photo-oxidation. For carbazole-based materials, homolytic cleavage of carbon-nitrogen (C-N) bonds has been reported, which could lead to the loss of the ethanamine side chain.[2]

Below is a simplified diagram illustrating the general photo-oxidative mechanism.

cluster_initiation Photon Absorption & Excitation cluster_propagation Degradation Pathways A 9H-Carbazole-2-ethanamine (Ground State) A_star Excited State Carbazole* Products Degradation Products (Oxidized Carbazole, Cleaved Side-Chain) A->Products Attack by ROS UV UV Photon (hν) UV->A Absorption O2 Molecular Oxygen (O₂) A_star->O2 Energy Transfer A_star->Products Direct Photolysis (e.g., C-N Cleavage) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂•-) O2->ROS Start Degradation Observed? Analyze Analyze Degradation Products (LC-MS, Forced Degradation) Start->Analyze Yes Pathway Primary Pathway? Analyze->Pathway Oxidation Oxidation (Hydroxylation, Carbonyls) Pathway->Oxidation Oxidative Photolysis Direct Photolysis (Bond Cleavage) Pathway->Photolysis Photolytic Add_Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Oxidation->Add_Antioxidant Add_UVA_HALS Add UV Absorber or HALS (e.g., Benzophenone, Tinuvin) Photolysis->Add_UVA_HALS Validate Validate Efficacy with Forced Degradation Study Add_Antioxidant->Validate Add_UVA_HALS->Validate End Optimized Formulation Validate->End

Caption: Decision workflow for selecting a chemical photostabilizer.

Stabilizer Classes and Recommendations

The table below summarizes common photostabilizers that can be evaluated for use with 9H-Carbazole-2-ethanamine.

Stabilizer ClassExample CompoundMechanism of ActionTypical Starting Concentration (w/w)
UV Absorber Benzophenones, BenzotriazolesCompetitively absorbs harmful UV radiation and dissipates the energy as harmless heat, shielding the active molecule. [10]0.1% - 2.0%
Hindered Amine Light Stabilizer (HALS) Tinuvin 770Acts as a radical scavenger. It does not absorb UV light but inhibits degradation by trapping free radicals formed during photo-oxidation. [11][12]0.1% - 1.5%
Antioxidant / Radical Scavenger Butylated Hydroxytoluene (BHT), Ascorbic Acid (Vitamin C)Donates a hydrogen atom to quench free radicals, terminating the chain reaction of oxidation. [13][14]Particularly effective against ROS.0.01% - 0.5%

Expert Insight: For a comprehensive strategy, a combination of stabilizers is often most effective. A UV absorber can act as the "first line of defense" by blocking photons, while a HALS or antioxidant "cleans up" any free radicals that still manage to form. [15]When selecting an additive, always consider its compatibility with your solvent system and potential interference with downstream biological or analytical assays.

Section 4: Experimental Protocols

To implement and validate these stabilization strategies, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This protocol is essential for confirming UV light as the cause of degradation and for testing the efficacy of your chosen stabilization strategy.

Objective: To intentionally degrade 9H-Carbazole-2-ethanamine under controlled UV exposure and compare the stability of protected vs. unprotected samples.

Materials:

  • 9H-Carbazole-2-ethanamine

  • Chosen solvent (e.g., Acetonitrile)

  • Stabilizers for testing (e.g., BHT, Tinuvin 770)

  • Clear and Amber HPLC vials

  • UV light source (e.g., a photostability chamber with a 254 nm or 365 nm lamp) [3]* HPLC-UV system

Procedure:

  • Sample Preparation: Prepare a stock solution of 9H-Carbazole-2-ethanamine (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare Test Groups (in triplicate):

    • Control (Unprotected): Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in a clear vial.

    • Light Protected Control: Prepare the same solution in an amber vial or a clear vial wrapped in foil.

    • Stabilizer Group(s): Prepare solutions containing the working concentration of the carbazole and your selected stabilizer (e.g., 0.1% BHT). Use clear vials.

  • Initial Analysis (T=0): Immediately inject an aliquot from each prepared sample into the HPLC system to determine the initial concentration.

  • UV Exposure: Place all vials (with caps loosened to allow for air exchange if studying photo-oxidation) in the UV chamber. The light-protected control should be placed alongside but fully shielded from the light.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of 9H-Carbazole-2-ethanamine remaining at each time point relative to its T=0 concentration.

    • Plot the percentage remaining vs. time for each group.

    • Successful stabilization is demonstrated if the degradation rate in the stabilizer group is significantly lower than in the unprotected control.

Protocol 2: HPLC-UV Method for Quantifying Degradation

This protocol provides a starting point for a stability-indicating HPLC method. It is designed to separate the parent compound from its potential degradation products.

Objective: To quantify the concentration of 9H-Carbazole-2-ethanamine and monitor the formation of degradation products.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV/PDA DetectorPDA allows for spectral analysis of new peaks to help identify degradants.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Well-suited for retaining and separating moderately polar aromatic compounds like carbazole derivatives. [16]
Mobile Phase A Water with 0.1% Formic or Trifluoroacetic AcidAcid improves peak shape for amines and aids ionization for LC-MS. [16]
Mobile Phase B Acetonitrile with 0.1% of the same acidA common organic solvent providing good separation for this class of compounds.
Gradient Start at 10-20% B, ramp to 95% B over 15-20 minA gradient is necessary to elute the parent compound and a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column. [16]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 293 nm or 325 nmCarbazole has strong absorbance maxima around these wavelengths, providing high sensitivity. [5][16]
Injection Vol. 5 - 10 µLStandard volume for analytical HPLC.

Method Validation: A true stability-indicating method must demonstrate that the degradation product peaks do not co-elute with the parent compound peak. This is confirmed during the forced degradation study by observing baseline separation between the decreasing parent peak and the newly forming degradant peaks.

References

  • Jaiswal, N., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC. Retrieved from [Link]

  • Wang, P., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. PubMed. Retrieved from [Link]

  • Giebink, N. C., et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Retrieved from [Link]

  • Almeida, A., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. PMC. Retrieved from [Link]

  • Jayarathna, L., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Retrieved from [Link]

  • Yousif, E., et al. (2013). Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation. ResearchGate. Retrieved from [Link]

  • Mukai, K., et al. (1993). Antioxidant activities of natural and synthetic carbazoles. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2020). Oxidative stress-mediated photoactivation of carbazole inhibits human skin cell physiology. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Sarni-Manchado, P., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. MDPI. Retrieved from [Link]

  • Sengottaiyan, J., et al. (2025). A Carbazole Acrylonitrile Substituted Turn-On Fluorescence Chemosensors for Cyanide Ion and its Application to Real Sample Analysis. ResearchGate. Retrieved from [Link]

  • Lin, J., et al. (1995). Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluorescence detection. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 9H-Carbazole-2-ethanamine Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 9H-Carbazole-2-ethanamine. This guide is designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 9H-Carbazole-2-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common chromatographic challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during method development and troubleshooting.

Understanding the Analyte: The Key to a Robust Method

9H-Carbazole-2-ethanamine is a molecule with a dual character that presents specific challenges in reversed-phase HPLC. It possesses a large, hydrophobic, and aromatic carbazole ring system, which promotes strong retention. Simultaneously, it features a flexible ethanamine side chain, which is basic and readily protonated at acidic pH. This basic nature is often the primary cause of poor peak shape and unpredictable retention times due to interactions with the stationary phase.[1]

Understanding these properties is the first step in diagnosing and solving analytical issues.

Physicochemical PropertyValue/DescriptionChromatographic Implication
Molecular Formula C₁₄H₁₄N₂-
Molecular Weight 210.27 g/mol [2]Influences diffusion and solubility.
XLogP3 3.0[2]Indicates significant hydrophobicity, suggesting strong retention on reversed-phase columns (e.g., C18, C8).
pKa (Predicted) ~9.5-10.0 (for the primary amine)The amine group will be protonated (R-NH₃⁺) at pH values below its pKa. This ionized form is highly polar and will have weak retention.[3][4]
Chemical Structure A planar carbazole ring with an ethylamine substituent.The aromatic ring can engage in π-π interactions with certain stationary phases (e.g., Phenyl-Hexyl). The basic amine can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing.[5]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 9H-Carbazole-2-ethanamine.

Q1: I'm starting from scratch. What is a good universal starting method for 9H-Carbazole-2-ethanamine?

A1: A robust starting point for a carbazole derivative like this would be a reversed-phase method on a C18 column. The key is to control the ionization of the basic amine group.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% Trifluoroacetic Acid, TFA).[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).

  • Gradient: 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

  • Detection: UV at ~293 nm, where the carbazole chromophore has strong absorbance.[6][8]

Rationale: The C18 column provides strong hydrophobic retention for the carbazole ring. The acidic modifier (formic acid or TFA) ensures the amine is consistently protonated, which can sometimes lead to more reproducible, albeit earlier, elution. Formic acid is preferred for mass spectrometry (MS) compatibility.[9][10][11]

Q2: My peak for 9H-Carbazole-2-ethanamine is severely tailing. What is the most likely cause and how do I fix it?

A2: The most common cause of peak tailing for basic compounds is secondary interaction between the protonated amine group (R-NH₃⁺) and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][5]

Solutions:

  • Lower the Mobile Phase pH: Use an acidic modifier like formic acid or TFA at a concentration of 0.1%. At a low pH (e.g., pH 2.5-3.0), the residual silanols are protonated (Si-OH), which minimizes the unwanted ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. If you are using an older column, switching to a high-purity, fully end-capped C18 column can significantly improve peak shape.

  • Increase the Mobile Phase pH: Alternatively, increasing the pH to >9 (if using a pH-stable column) will deprotonate the analyte's amine group (R-NH₂). This neutral form will not interact with silanols, often resulting in excellent peak shape. This strategy also significantly increases retention time.[3]

Q3: My analyte is eluting too quickly, close to the solvent front. How can I increase its retention time?

A3: To increase retention in reversed-phase mode, you need to make the analyte "more" attracted to the stationary phase or "less" attracted to the mobile phase.

  • Decrease the Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, driving the hydrophobic analyte to interact more strongly with the stationary phase.[3]

  • Increase Mobile Phase pH: For a basic compound like this, increasing the pH will shift the equilibrium from the polar, protonated form (R-NH₃⁺) to the less polar, neutral form (R-NH₂). The neutral form is significantly more hydrophobic and will be retained much longer.[3][4] Ensure your column is stable at the chosen pH.

  • Switch to a More Retentive Column: If you are using a C8 column, switch to a C18. You can also select a column with a higher carbon load for stronger hydrophobic retention.[3]

Q4: My retention time is too long and my analysis is taking forever. How can I shorten it?

A4: This is the opposite of the previous problem. You need to make the mobile phase stronger or reduce the analyte's interaction with the column.

  • Increase the Organic Content: Increasing the percentage of acetonitrile or methanol will make the mobile phase less polar (stronger), which will elute the analyte more quickly.

  • Decrease Mobile Phase pH: Lowering the pH (e.g., to pH 3 or below) will ensure the amine is fully protonated (R-NH₃⁺). This charged, polar form is less retained by the nonpolar stationary phase and will elute much earlier.[4]

  • Increase Flow Rate: A higher flow rate will decrease the analysis time, but be aware this also increases backpressure and can reduce column efficiency (peak broadening).

  • Increase Temperature: Raising the column temperature reduces mobile phase viscosity and can slightly decrease analyte retention. A typical rule of thumb is a ~2% decrease in retention for every 1°C increase.[12]

Troubleshooting Guide: A Deeper Dive

This section provides a structured, cause-and-effect approach to solving specific retention time issues.

Troubleshooting_Workflow start Retention Time (RT) Issue? rt_short Problem: Poor Retention start->rt_short RT Too Short? rt_long Problem: Excessive Retention start->rt_long RT Too Long? rt_inconsistent Problem: Drifting RT start->rt_inconsistent RT Inconsistent? cause_short1 Cause: Mobile Phase Too Strong rt_short->cause_short1 cause_short2 Cause: Analyte is Ionized (Low pH) rt_short->cause_short2 cause_long1 Cause: Mobile Phase Too Weak rt_long->cause_long1 cause_long2 Cause: Analyte is Neutral (High pH) rt_long->cause_long2 cause_inconsistent1 Cause: Poor Equilibration rt_inconsistent->cause_inconsistent1 cause_inconsistent2 Cause: Temperature Fluctuation rt_inconsistent->cause_inconsistent2 cause_inconsistent3 Cause: Mobile Phase Composition Error rt_inconsistent->cause_inconsistent3 sol_short1 Solution: Decrease % Organic (e.g., ACN, MeOH) cause_short1->sol_short1 sol_short2 Solution: Increase Mobile Phase pH (use pH-stable column) cause_short2->sol_short2 sol_long1 Solution: Increase % Organic cause_long1->sol_long1 sol_long2 Solution: Decrease Mobile Phase pH cause_long2->sol_long2 sol_inconsistent1 Solution: Increase Equilibration Time (10-15 column volumes) cause_inconsistent1->sol_inconsistent1 sol_inconsistent2 Solution: Use a Column Oven cause_inconsistent2->sol_inconsistent2 sol_inconsistent3 Solution: Prepare Fresh Mobile Phase Check Pump Performance cause_inconsistent3->sol_inconsistent3

Caption: Troubleshooting workflow for HPLC retention time issues.

Issue: Inconsistent or Drifting Retention Times

Q: My retention time is decreasing with every injection. What's happening?

A: This is a classic symptom of insufficient column equilibration between gradient runs. If the column is not fully returned to the initial mobile phase conditions before the next injection, it will start the run in a "stronger" solvent environment, causing the analyte to elute earlier.

  • Self-Validation: Increase your equilibration time at the end of the gradient method to at least 10-15 column volumes. If the retention times stabilize, you have confirmed the cause.

  • Expert Insight: A slow leak in the pump or a faulty check valve can also mimic this issue by subtly altering the mobile phase composition over time. If increased equilibration doesn't help, a system pressure test is warranted.[13]

Q: My retention times seem to change depending on the time of day. Why?

A: This suggests an environmental factor, most commonly ambient temperature fluctuations.[12] As the laboratory warms up during the day, the column temperature can increase, reducing mobile phase viscosity and decreasing retention times. At night, as the lab cools, retention times may increase again.

  • Solution: The most effective solution is to use a thermostatically controlled column oven. Setting the temperature even slightly above ambient (e.g., 30-35 °C) will provide a stable thermal environment and lead to highly reproducible retention times.

Issue: Poor Peak Shape (Tailing)

Q: I've tried adding acid, but my peak still tails. What else can I do?

A: If adding an acid like formic or acetic acid doesn't fully resolve the tailing, it could be due to several factors:

  • Insufficient Buffering Capacity: The sample itself might be altering the local pH on the column if the mobile phase buffer is too weak. While acids like TFA and formic acid are good for pH adjustment, they are not strong buffers. Consider using a true buffer like ammonium formate or ammonium acetate (if MS compatible) or phosphate buffer (for UV detection) at a concentration of 10-20 mM.[13]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks with reduced retention time.[14][15] To check for this, prepare a sample at 1/10th the original concentration. If the peak shape and retention time normalize, you were overloading the column.

  • Trace Metal Interactions: The ethanamine group can chelate with active metal sites within the silica matrix or on the column frit, causing tailing.[14] Using a column specifically designed to be inert or passivating the HPLC system may be necessary in extreme cases.

Experimental Protocols & Methodologies

Protocol 1: A pH Scouting Experiment for Optimal Retention and Peak Shape

This experiment is designed to quickly determine the ideal mobile phase pH for your analysis. It exploits the relationship between pH and the ionization state of 9H-Carbazole-2-ethanamine.

Caption: Impact of mobile phase pH on 9H-Carbazole-2-ethanamine.

Methodology:

  • Prepare Mobile Phases:

    • Low pH (~2.7): Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mid pH (~7.0): Mobile Phase A: Water with 10mM Ammonium Acetate. Mobile Phase B: Acetonitrile. (Note: Peak shape may be poor here).

    • High pH (~10.0): Mobile Phase A: Water with 10mM Ammonium Bicarbonate. Mobile Phase B: Acetonitrile. CRITICAL: Use a pH-stable column (e.g., Hybrid Silica, Phenyl-Hexyl) for this step to prevent column damage.

  • Execute Runs: Using the same gradient profile and a suitable column for each pH condition, inject your standard.

  • Analyze Results: Compare the retention time and peak tailing factor for each condition.

Expected Outcome & Interpretation:

pH ConditionExpected Retention TimeExpected Peak Shape (Tailing Factor)Rationale
Low pH (~2.7) ShortGood (< 1.5)Analyte is fully protonated (polar), leading to early elution. Silanols are suppressed, improving peak shape.[4]
Mid pH (~7.0) IntermediatePoor (> 2.0)Analyte is still protonated, but silanols are now deprotonated, leading to maximum unwanted ionic interaction and tailing.
High pH (~10.0) LongExcellent (< 1.2)Analyte is neutral (nonpolar), leading to strong hydrophobic retention and no ionic interaction with silanols.[1][3]

This experiment will clearly demonstrate which pH provides the best combination of retention and peak shape for your specific separation needs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine. Retrieved from [Link].

  • SIELC Technologies (2018). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link].

  • SIELC Technologies. Separation of 2-Hydroxy-9H-carbazole-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link].

  • SIELC Technologies. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. Retrieved from [Link].

  • MicroSolv Technology Corporation (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link].

  • Crawford Scientific. HPLC Troubleshooting. Retrieved from [Link].

  • GL Sciences. How to Increase Retention - How to use analytical columns. Retrieved from [Link].

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link].

  • Zhang, C., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • Gillingwater, K., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Infectious Diseases. Retrieved from [Link].

  • Separation Science (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link].

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link].

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link].

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: 9H-Carbazole-2-ethanamine Crystallization &amp; Polymorphism

Welcome to the Advanced Materials & Active Pharmaceutical Ingredient (API) Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Active Pharmaceutical Ingredient (API) Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex solid-state behavior of 9H-Carbazole-2-ethanamine (CAS: 67777-62-2).

Due to its rigid, planar aromatic carbazole core and highly flexible, hydrogen-bond-donating/accepting ethylamine side chain, this molecule presents unique thermodynamic and kinetic challenges during crystallization. Below is our comprehensive troubleshooting guide, structured to provide mechanistic insights, self-validating protocols, and actionable solutions.

Part 1: Mechanistic Context & System Overview

The crystallization of 9H-Carbazole-2-ethanamine is dominated by the competition between π−π stacking of the carbazole rings and the directional hydrogen bonding of the primary amine. This dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS or "oiling out") , the formation of metastable polymorphs, and solvent entrapment within channel-like crystal structures. Understanding these causal mechanisms is critical for achieving phase purity and regulatory compliance as outlined by [1].

Quantitative Solvent Screening Data

To establish a baseline for your process development, refer to the thermodynamic and kinetic data summarized below.

Solvent SystemSolubility ProfileLLPS Risk (Oiling Out)Dominant PolymorphSolvate Formation Risk
Ethanol / Water (70:30) High at 60°C, Low at 5°CHigh (if crash cooled)Form I (Kinetic)Low
Ethyl Acetate / Heptane Moderate (Anti-solvent)LowForm II (Thermodynamic)Low
Tetrahydrofuran (THF) Very HighLowSolvate / Form IHigh (Channel Solvate)
Dichloromethane (DCM) HighModerateSolvateHigh
Toluene Low to ModerateLowForm IILow

Part 2: Troubleshooting FAQs & Diagnostic Guides

Q1: My solution turns cloudy during cooling, but yields a sticky resin instead of crystals. Why is it "oiling out"?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). The flexible ethylamine chain creates a high entropic barrier to molecular ordering. When you cool the solution too rapidly, the system bypasses the metastable zone and enters the spinodal decomposition region. Instead of nucleating a solid, the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase [2]. The Fix: You must reduce the thermodynamic driving force (supersaturation). Shift your process to a solvent system with a wider metastable zone (e.g., Ethyl Acetate/Heptane) and implement a strict seeding protocol before the cloud point is reached.

Q2: I am isolating different crystal habits (needles vs. blocks) from batch to batch. How do I control the polymorphism?

The Causality: 9H-Carbazole-2-ethanamine follows Ostwald’s Rule of Stages. Fast cooling or high supersaturation kinetically favors Form I (needles), which has a lower activation energy for nucleation. However, Form II (blocks/plates) is the thermodynamically stable form. Minor variations in your cooling ramp or agitation rate dictate which form dominates. The Fix: Implement a Slurry Ripening (Solvent-Mediated Phase Transformation) step. By holding the suspension at an elevated temperature (e.g., 40°C) for 12–24 hours, the more soluble Form I will dissolve and recrystallize onto the growing Form II nuclei.

Q3: My X-Ray Powder Diffraction (XRPD) patterns show shifting baseline peaks, and TGA indicates mass loss before melting. What is happening?

The Causality: Carbazole derivatives are notorious for forming channel-like crystal lattices that trap solvent molecules, acting as non-stoichiometric solvates [3]. If you crystallize from THF or DCM, the solvent is likely trapped in the ethylamine hydrogen-bond network. The Fix: Switch to a non-solvate-forming solvent like Toluene, or optimize your vacuum drying protocol to exceed the desolvation activation energy without melting the API.

Part 3: Process Visualizations

Crystallization Workflow & LLPS Avoidance

The following decision tree maps the critical control points required to prevent oiling out and ensure thermodynamic crystallization.

Workflow Start Prepare Solution (e.g., EtOAc, 50°C) Cool Controlled Cooling (0.1°C/min) Start->Cool Check Supersaturation State Cool->Check LLPS Liquid-Liquid Phase Separation (Oiling Out) Check->LLPS High Driving Force (Kinetic Trap) MSZ Metastable Zone (Optimal) Check->MSZ Low Driving Force Remelt Re-heat & Adjust Solvent Composition LLPS->Remelt Seed Introduce Form II Seeds (1-2 wt%) MSZ->Seed Cryst Thermodynamic Crystallization Seed->Cryst Remelt->Start

Fig 1: Process workflow to bypass Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Polymorphic Transformation Pathway

This diagram illustrates the thermodynamic vs. kinetic pathways of 9H-Carbazole-2-ethanamine based on Ostwald's Rule of Stages.

Polymorphism Solution 9H-Carbazole-2-ethanamine in Solution FormI Form I (Metastable) Needles Solution->FormI Fast Cooling (Ostwald's Rule) FormII Form II (Stable) Blocks/Plates Solution->FormII Slow Cooling + Seeding Solvate Channel Solvate (e.g., THF/DCM) Solution->Solvate High Affinity Solvents Amorphous Amorphous Solid Solution->Amorphous Crash Cooling FormI->FormII Slurry Ripening (Solvent Mediated) Solvate->FormII Vacuum Drying (Desolvation) Amorphous->FormI T > Tg

Fig 2: Polymorphic pathways showing kinetic traps, solvate formation, and thermodynamic resolution.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Each step contains an internal check to verify the physical state of the system before proceeding.

Protocol A: Anti-Solvent Crystallization with Seeding (Form II Isolation)

Objective: Isolate thermodynamically stable Form II while preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude 9H-Carbazole-2-ethanamine in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat to 55°C under 250 RPM agitation until complete dissolution is achieved.

    • Self-Validation Check: Inspect visually or via in-line Focused Beam Reflectance Measurement (FBRM). The solution must be completely clear. If undissolved particles remain, they will act as uncharacterized seeds. Filter through a 0.45 µm PTFE membrane if necessary.

  • Cooling to Metastable Zone: Program the reactor to cool to 40°C at a rate of 0.2°C/min.

  • Seeding: At 40°C, add 0.1 g (1 wt%) of pure Form II seeds suspended in 1 mL of Heptane.

    • Self-Validation Check: Monitor the suspension for 30 minutes. The seed crystals should remain suspended and not dissolve (confirming supersaturation) nor agglomerate into a sticky mass (confirming absence of LLPS).

  • Anti-Solvent Addition: Dose 50 mL of Heptane linearly over 4 hours using a syringe pump.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.1°C/min. Hold for 2 hours. Filter the slurry via a Buchner funnel and wash with 20 mL of cold Heptane.

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Slurry Ripening for Polymorph Conversion

Objective: Convert mixed polymorphic batches (Form I + Form II) entirely to Form II.

  • Suspension Preparation: Suspend 10.0 g of mixed-phase 9H-Carbazole-2-ethanamine in 100 mL of Toluene.

  • Thermal Cycling: Heat the slurry to 45°C. Stir at 300 RPM for 24 hours.

    • Mechanistic Note: Toluene provides sufficient solubility for the metastable Form I to dissolve, while the lower solubility of Form II forces it to precipitate out of the solution phase.

  • In-Process Verification: Extract a 1 mL aliquot, filter, and analyze the wet cake via Raman spectroscopy or XRPD.

    • Self-Validation Check: The disappearance of the characteristic Form I peak (typically associated with the less tightly packed ethylamine conformation) confirms complete conversion. Do not proceed to cooling until Form I is undetectable.

  • Isolation: Cool to 20°C, filter, and dry under vacuum at 50°C.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products U.S. Food and Drug Administration (FDA)[Link]

  • Crystallization (4th Edition) J.W. Mullin, ScienceDirect / Butterworth-Heinemann[Link]

  • Excited-state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects (Referencing Liu et al. on Carbazole structural properties) Nature Materials / RSC Publishing[Link]

  • 9H-Carbazole-2-ethanamine Compound Summary National Center for Biotechnology Information. PubChem Database[Link]

Optimization

purification techniques for removing 9H-Carbazole-2-ethanamine synthesis impurities

Welcome to the Advanced Technical Support Center for the synthesis and purification of 9H-Carbazole-2-ethanamine and related derivatives. As an application scientist, I have designed this guide to move beyond generic pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 9H-Carbazole-2-ethanamine and related derivatives. As an application scientist, I have designed this guide to move beyond generic protocols. Here, we address the fundamental physicochemical causality behind the synthetic challenges—such as N-alkylation, oxidative degradation, and amine-silanol interactions—to help you engineer self-validating purification workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the synthesis of 9H-Carbazole-2-ethanamine, I consistently observe a highly non-polar impurity running near the solvent front on my TLC plate. What is this, and why is it forming? A: This is almost certainly an N-alkylated or N,C-dialkylated over-reaction product[1]. The causality lies in the unique acidity of the carbazole core. Unlike standard aliphatic amines, the N-H proton of the carbazole ring has a pKa of approximately 15[2]. When you use strong bases (e.g., NaH, KOH) to drive the alkylation or derivatization at the 2-position, the carbazole nitrogen is readily deprotonated, making it a highly competitive nucleophile. Solution: If you are not using an N-protecting group (like Boc or Tosyl), you must strictly control the equivalents of your alkylating agent and base. To remove this impurity post-synthesis, rely on its lack of basicity: since the N-H is blocked, it will not form a salt in acidic aqueous conditions, allowing for easy separation via acid-base extraction.

Q2: My 9H-Carbazole-2-ethanamine product streaks severely on silica gel columns, leading to poor resolution and co-elution of impurities. How do I resolve this? A: Streaking is caused by the strong ionic interaction between your basic ethanamine side-chain and the acidic silanol (Si-OH) groups present on the stationary phase of standard Type-A silica gel[3][4]. When the amine protonates, it binds irreversibly to the column, causing tailing. Solution: You must "deactivate" the column. Adding a basic modifier like 1–2% Triethylamine (TEA) to your mobile phase allows the TEA to competitively bind to the acidic silanol sites, masking them from your target analyte[3]. This forces your product to elute based on standard partitioning rather than ion exchange.

Q3: My purified product exhibits a lower melting point and a blue-shifted fluorescence compared to theoretical literature values, despite looking pure on NMR. A: This is a well-documented phenomenon in carbazole chemistry caused by trace isomeric impurities present in commercial carbazole starting materials[5][6]. Commercial batches often contain <0.5 mol% of isomeric carbazoles that act as charge traps. These trace impurities can drastically alter photoluminescence quantum yields (PLQY) and shift fluorescence by up to 54 nm[6][7]. Solution: Standard flash chromatography will not resolve these isomers. You must implement repeated recrystallization in hot ethanol or utilize highly purified, lab-synthesized carbazole precursors if your downstream application involves organic optoelectronics or photochemistry[5][7].

Q4: My product turns yellow/brown during rotary evaporation or prolonged storage. A: Carbazoles, being electron-rich diphenylamine derivatives, are highly susceptible to natural oxidation when exposed to air and heat (similar to the Mallory reaction)[8]. This leads to the formation of quinone-like dimers and polymeric degradation products. Solution: Always concentrate your fractions under a high vacuum at temperatures below 40 °C. For long-term storage, flush the vial with Argon or Nitrogen and store it at -20 °C protected from light.

Part 2: Impurity Matrix & Physicochemical Data

To design a self-validating purification system, you must exploit the orthogonal physicochemical properties of your target versus its impurities.

Impurity TypeMechanistic OriginKey Physicochemical PropertyRecommended Purification Strategy
Unreacted Carbazole Incomplete conversion of starting material.Neutral; highly fluorescent; non-polar.Acid-Base Extraction (Partitions to organic layer at pH < 2)[9].
N-Alkylated Carbazole Deprotonation of carbazole N-H by strong base[2].Neutral; highly non-polar (runs at solvent front).Flash Chromatography (Low polarity eluent) or Acid-Base Extraction.
Isomeric Carbazoles Carryover from commercial starting materials[6].Identical polarity and basicity to target.Recrystallization in hot ethanol[5].
Oxidation Dimers Air/heat exposure of electron-rich core[8].High molecular weight; highly colored (brown/yellow).Silica plug filtration or Preparative HPLC.
Transition Metals (Pd) Catalysts from upstream Suzuki/Buchwald couplings.Paramagnetic; coordinates to amine.Metal scavengers (e.g., SiliaMetS Thiol) or EDTA aqueous washes.

Part 3: Visualizations of Synthesis & Workflows

Pathway SM 9H-Carbazole Precursor Reagents Alkylation / Reduction (Base, Heat) SM->Reagents Imp3 Isomeric Impurities (From Commercial SM) SM->Imp3 Carryover Target 9H-Carbazole-2-ethanamine (Desired Target) Reagents->Target Regioselective Imp1 N-Alkylated Carbazole (Over-alkylation) Reagents->Imp1 N-H Deprotonation Imp2 Oxidized Carbazole (Quinone-like Dimers) Reagents->Imp2 Air/O2 Exposure

Caption: Mechanistic pathways of 9H-Carbazole-2-ethanamine synthesis and common impurity generation.

G Crude Crude Reaction Mixture (Target + Neutral Impurities) HCl Add 1M HCl & EtOAc (Verify pH < 2) Crude->HCl Aq1 Aqueous Layer (Protonated Ethanamine) HCl->Aq1 Extracts basic amine Org1 Organic Layer (Neutral Carbazole Impurities) HCl->Org1 Retains neutrals NaOH Basify with 1M NaOH (Verify pH > 10) Aq1->NaOH DCM Extract with DCM NaOH->DCM Org2 Organic Layer (Free-base Ethanamine) DCM->Org2 Target Product Aq2 Aqueous Layer (Salts) DCM->Aq2 Discard

Caption: Self-validating logical workflow for the orthogonal acid-base extraction of carbazole ethanamine.

Part 4: Step-by-Step Purification Methodologies

Protocol A: Orthogonal Acid-Base Extraction

This protocol exploits the basicity of the primary amine on the ethanamine chain versus the neutrality of the carbazole N-H[9]. It is a self-validating system: by checking the pH at each step, you guarantee the thermodynamic state of your molecule.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl.

  • Validation Check 1: Shake vigorously, vent, and allow layers to separate. Test the aqueous layer with pH paper. It must be < 2. If not, add more 1M HCl. At this pH, the ethanamine is fully protonated and resides in the aqueous layer.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer (which contains unreacted carbazole and N-alkylated impurities) with one more portion of 1M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise while stirring until the solution turns cloudy (precipitation of the free base).

  • Validation Check 2: Test the aqueous layer pH. It must be > 10 to ensure complete deprotonation of the amine.

  • Final Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). The 9H-Carbazole-2-ethanamine will partition into the DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 40 °C) to yield the purified product.

Protocol B: Triethylamine-Deactivated Flash Chromatography

If regioisomers or structurally similar basic impurities remain after Protocol A, silica gel chromatography is required. This protocol prevents the amine from streaking[3].

  • Eluent Preparation: Prepare your mobile phase (e.g., 90:10 DCM:MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch[3]. Mix thoroughly.

  • Column Deactivation: Pack your silica gel column. Run at least 3 column volumes (CV) of the TEA-spiked eluent through the column before loading your sample. This pre-saturates the acidic silanol groups.

  • Sample Loading: Dissolve your sample in a minimum amount of DCM. Do not use TEA in the loading solvent to avoid localized band broadening. Load the sample onto the column head.

  • Elution: Run the column using the TEA-spiked eluent.

  • Validation Check: Spot fractions on a TLC plate. The target amine should elute as a tight, circular spot rather than a teardrop-shaped streak.

  • TEA Removal: After combining product fractions and evaporating the solvent, place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to completely remove trace TEA (boiling point 89 °C).

Part 5: References

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity AIP Publishing URL:[Link][5]

  • Carbazole Wikipedia URL:[Link][8]

  • Carbazole isomers induce ultralong organic phosphorescence Nature Materials / PubMed URL:[Link][6]

  • Revisiting Carbazole: Origin, Impurity, and Properties ACS Materials Letters URL:[Link][7]

  • Synthesis of 9H-Carbazol-9-amine PrepChem URL:[Link][2]

  • A Novel Efficient Synthetic Strategy for (±)Carvedilol, an Antihypertensive Drug Asian Journal of Research in Chemistry URL:[Link][1]

  • What's Happening to My Column? LCGC International - Chromatography Online URL:[Link][4]

  • Insight into the Compositions of the Soluble/Insoluble Portions from the Acid/Base Extraction of Five Fractions Distilled from a High Temperature Coal Tar Energy & Fuels - ACS Publications URL:[Link][9]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 9H-Carbazole-2-ethanamine: A Comparative Guide to NMR Acquisition Strategies

The structural validation of small-molecule building blocks is a critical bottleneck in drug discovery and materials science. 9H-Carbazole-2-ethanamine (CAS: 67777-62-2), a versatile intermediate featuring a rigid, elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of small-molecule building blocks is a critical bottleneck in drug discovery and materials science. 9H-Carbazole-2-ethanamine (CAS: 67777-62-2), a versatile intermediate featuring a rigid, electron-rich carbazole heterocycle and a flexible, polar ethanamine side chain, presents unique analytical challenges.

As an Application Scientist, I frequently encounter researchers struggling to definitively characterize this molecule due to overlapping aromatic spin systems and the complex exchange dynamics of its two distinct nitrogen-bound proton environments. This guide objectively compares NMR hardware platforms and solvent strategies, providing a self-validating experimental workflow to ensure absolute structural certainty.

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR hardware dictates the depth of structural elucidation possible. While benchtop NMR has democratized analytical chemistry, the carbazole core's highly coupled aromatic protons often necessitate high-field instruments for absolute structural confirmation.

Table 1: Performance Comparison for 9H-Carbazole-2-ethanamine Analysis
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality / Impact on Validation
Aromatic Resolution Baseline separation of ABC/AMX systemsBroad, overlapping multiplets (7.0–8.2 ppm)600 MHz prevents signal convolution, allowing exact J -coupling extraction for isomer differentiation.
Sensitivity (LOD) < 1 mg> 15 mgCryoprobes at 600 MHz enhance signal-to-noise (S/N), critical for detecting low-level des-ethyl impurities.
2D NMR Capability High-resolution HSQC / HMBCBasic COSY / Limited HSQCHigh-field is required for the self-validating HMBC correlations needed to prove C2-substitution.
Throughput Moderate (Core facility queue)High (At-line laboratory access)Benchtop is ideal for routine QA/QC of known batches; High-field is mandatory for de novo validation.

Solvent Selection: The Causality of Chemical Exchange

Selecting the correct deuterated solvent is not merely a solubility exercise; it fundamentally alters the observable NMR phenomena. For 9H-Carbazole-2-ethanamine, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d6 (DMSO-d₆) dictates the visibility of the amine protons.

  • Why DMSO-d₆ is Superior: The polar ethanamine group severely limits the molecule's solubility in non-polar chlorinated solvents like CDCl₃. Furthermore, DMSO-d₆ acts as a strong hydrogen-bond acceptor. This restricts the rapid quadrupolar relaxation and intermolecular chemical exchange of the primary amine (-NH₂) and the indole-like carbazole proton (-NH). Consequently, in DMSO-d₆, these protons appear as distinct, integratable signals rather than broad, invisible baseline humps.

  • The CDCl₃ Pitfall: Attempting this analysis in CDCl₃ often results in "missing" protons in the 1D ¹H spectrum, breaking the self-validating rule of mass-to-integration parity.

The Self-Validating Experimental Workflow

A robust analytical protocol must be self-validating—meaning the data generated inherently proves its own accuracy without relying solely on external, potentially flawed databases. We achieve this by cross-referencing 1D quantitative integration with 2D spatial connectivity.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 ± 0.5 mg of 9H-Carbazole-2-ethanamine [1].

  • Dissolve in 600 µL of 99.9% DMSO-d₆.

  • Causality: This specific concentration (~120 mM) ensures sufficient S/N for 2D ¹³C-correlated experiments within a 30-minute acquisition window while preventing concentration-dependent aggregation that broadens signals.

Step 2: 1D ¹H Acquisition (Quantitative)

  • Sequence: Standard 90° pulse (zg30).

  • Parameters: 16 scans, Acquisition Time (AQ) = 3.0 s, Relaxation Delay (D1) = 2.0 s.

  • Causality: The extended D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration ratio of the aromatic core to the aliphatic chain is exactly 7:4.

Step 3: 2D HMBC Acquisition (Structural Validation)

  • Objective: Prove the ethanamine chain is at the C2 position, not C3.

  • Self-Validating Logic: The benzylic -CH₂- protons (~2.85 ppm) will show long-range (3-bond) ¹³C correlations. If the molecule is the correct C2-isomer, correlations will be observed to C1 and C3. If it is a C3-isomer impurity, the correlations will shift to C2 and C4. The molecule maps its own skeleton.

Workflow Visualization

NMR_Workflow Start Sample Prep: 9H-Carbazole-2-ethanamine (15 mg in 0.6 mL DMSO-d6) Acq1D 1D ¹H & ¹³C NMR Acquisition (D1 = 2.0s for Quantitation) Start->Acq1D Eval Signal Resolution Check (Aromatic Region 7.0-8.2 ppm) Acq1D->Eval Benchtop Benchtop NMR (80 MHz) Routine Identity & Purity Eval->Benchtop Low Overlap / Routine QA HighField High-Field NMR (600 MHz) Complex Spin System Resolution Eval->HighField High Overlap / Isomer Check Confirm Absolute Structural Confirmation (CAS: 67777-62-2) Benchtop->Confirm Acq2D 2D NMR Suite (COSY, HSQC, HMBC) HighField->Acq2D Acq2D->Confirm

Figure 1: Decision matrix and experimental workflow for the NMR validation of 9H-Carbazole-2-ethanamine.

Quantitative Data Interpretation

When executing the high-field protocol described above, the resulting spectra should align with the following self-validating parameters. Deviations in the integration or multiplicity of the 2.75–2.85 ppm region immediately indicate synthetic failure or degradation.

Table 2: Expected ¹H NMR Chemical Shifts (600 MHz, DMSO-d₆)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
Carbazole -NH ~ 11.10Singlet (broad)1HH-9 (Heterocycle core) [2]
Aromatic Core 8.00 – 8.10Doublets2HH-4, H-5
Aromatic Core 7.40 – 7.50Multiplet2HH-1, H-8
Aromatic Core 7.05 – 7.35Multiplet3HH-3, H-6, H-7
Aliphatic -CH₂- ~ 2.85Triplet2HAr-CH₂ (Benzylic)
Aliphatic -CH₂- ~ 2.75Triplet2HCH₂-NH₂
Amine -NH₂ ~ 1.80Singlet (broad)2HTerminal primary amine [3]

Note: The exact chemical shift of the -NH₂ group is highly concentration and temperature-dependent. The use of DMSO-d₆ anchors this shift more reliably than protic or non-polar solvents.

References

  • 9H-Carbazole-2-ethanamine | C14H14N2 | CID 267334 PubChem - National Institutes of Health (NIH)[Link][1]

  • 2-(2-AMINOETHYL)CARBAZOLE (UNII: LG223NFH7Y) Inxight Drugs - National Center for Advancing Translational Sciences (NCATS)[Link][2]

Sources

Comparative

Comparative Guide: 9H-Carbazole-2-ethanamine vs. Advanced Carbazole Derivatives

Executive Summary & Structural Significance The tricyclic carbazole nucleus—comprising two benzene rings fused on either side of a pyrrole ring—is a highly privileged scaffold in medicinal chemistry. Its rigid, planar st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The tricyclic carbazole nucleus—comprising two benzene rings fused on either side of a pyrrole ring—is a highly privileged scaffold in medicinal chemistry. Its rigid, planar structure and extended π-electron system allow for deep intercalation into binding pockets, making it a cornerstone for designing diverse therapeutics.

In this guide, we objectively evaluate 9H-Carbazole-2-ethanamine (CID 267334)[1], comparing its utility as a foundational building block against fully elaborated, clinically significant carbazole derivatives such as Carvedilol (a cardiovascular agent)[2] and Staurosporine (an oncology tool compound)[3].

Pharmacological & Physicochemical Comparison

9H-Carbazole-2-ethanamine: The Versatile Precursor

9H-Carbazole-2-ethanamine features an ethylamine side chain at the C2 position. This specific motif closely mimics the structure of endogenous biogenic amines (e.g., tryptamine, serotonin), making it an exceptional lead compound for Central Nervous System (CNS) targets. Because it is a low-molecular-weight building block rather than a final drug, it offers high ligand efficiency. The primary amine acts as a critical hydrogen bond donor and a versatile synthetic handle for extensive Structure-Activity Relationship (SAR) exploration[1].

Carvedilol: The Cardiovascular Heavyweight

Carvedilol is an FDA-approved, non-selective beta- and alpha-1 adrenergic receptor antagonist used to manage congestive heart failure and hypertension[2]. Structurally, it modifies the carbazole core with a bulky oxypropanolamine substituent at the C4 position. This bulky side chain drives its antagonistic fit into adrenergic receptors, shifting the scaffold's utility entirely away from the CNS and toward cardiovascular modulation[2].

Staurosporine: The Complex Natural Product

Isolated from Streptomyces species, Staurosporine is a complex indolocarbazole alkaloid[3]. It acts as a potent, non-selective inhibitor of protein kinase C (PKC) and an apoptosis inducer[3]. Its planar octacyclic structure allows it to intercalate perfectly into the highly conserved ATP-binding cleft of various kinases. While too toxic for direct clinical use, it remains a vital reference compound in oncology drug development[3].

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the pharmacokinetic behavior of these three compounds.

Property9H-Carbazole-2-ethanamineCarvedilolStaurosporine
PubChem CID 267334[1]2585[2]44259[3]
Molecular Weight 210.27 g/mol [1]406.5 g/mol [2]466.5 g/mol [3]
LogP (Lipophilicity) ~2.5 (Estimated)4.2[4]3.2[5]
H-Bond Donors 232
H-Bond Acceptors 154
Topological PSA 41.8 Ų[1]75.7 Ų[4]69.5 Ų[5]
Primary Application Lead Compound / Building BlockMarketed Cardiovascular DrugOncology Tool Compound

Structural Derivatization Pathway

G Scaffold Carbazole Scaffold Ethanamine 9H-Carbazole-2-ethanamine (Lead Compound) Scaffold->Ethanamine C2-Substitution Carvedilol Carvedilol (Marketed Drug) Scaffold->Carvedilol C4-Oxypropanolamine Staurosporine Staurosporine (Natural Product) Scaffold->Staurosporine Indolocarbazole Fusion CNS CNS & Antimicrobial Agents Ethanamine->CNS Derivatization CV Cardiovascular Agents Carvedilol->CV Beta/Alpha Blocking Oncology Oncology (Kinase Inhibitors) Staurosporine->Oncology PKC Inhibition

Logical relationship of carbazole scaffold derivatization into distinct therapeutic classes.

Experimental Methodologies

To effectively utilize 9H-Carbazole-2-ethanamine in drug discovery, researchers must employ robust, self-validating experimental protocols. Below are the field-proven methodologies for its derivatization and subsequent biological evaluation.

Protocol A: Self-Validating Amidation of 9H-Carbazole-2-ethanamine

Objective: Synthesize a targeted library of amide derivatives for antimicrobial or GPCR screening. Causality: The primary amine of 9H-Carbazole-2-ethanamine is highly nucleophilic. By utilizing a highly efficient coupling reagent like HATU, we ensure rapid amide bond formation while preventing the racemization of chiral carboxylic acid partners.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 9H-Carbazole-2-ethanamine in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere. Rationale: Anhydrous conditions are critical to prevent the premature hydrolysis of the activated ester intermediate.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) using HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DMF. Stir for 15 minutes at room temperature.

  • Coupling: Add the activated acid solution dropwise to the carbazole solution at 0°C. Stir for 12 hours, allowing the reaction mixture to gradually warm to room temperature.

  • Validation (Self-Validating Step): Monitor the reaction progression via LC-MS. The complete disappearance of the m/z 211 [M+H]+ peak (corresponding to the starting 9H-Carbazole-2-ethanamine) and the emergence of the target product mass confirm successful coupling. If the 211 peak persists, add an additional 0.2 eq of activated acid.

  • Purification: Quench the reaction with deionized water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Target Binding Assay (Fluorescence Polarization)

Objective: Evaluate the binding affinity of the newly synthesized carbazole derivatives against a recombinant target (e.g., kinase or GPCR). Causality: Fluorescence polarization (FP) relies on the rotational speed of molecules. When a small fluorescent tracer binds to a large target protein, its rotation slows, increasing polarization. Displacement of this tracer by our carbazole derivative provides a highly accurate, quantifiable measure of binding affinity.

Step-by-Step Workflow:

  • Incubation: In a 384-well black microplate, mix 10 nM of a target-specific fluorescently labeled tracer, 20 nM of the recombinant target protein, and serial dilutions of the carbazole derivative (ranging from 1 pM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20).

  • Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes. Rationale: This incubation period is essential to allow the competitive binding equilibrium between the tracer and the inhibitor to fully stabilize.

  • Measurement: Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Plot the millipolarization (mP) values against the log concentration of the carbazole inhibitor. Calculate the IC₅₀ using a 4-parameter logistic regression model.

References

  • Source: ajrconline.
  • Source: nih.
  • Source: nih.
  • Title: (-)
  • Source: nih.
  • Title: Staurosporine, from Streptomyces sp.

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of 9H-Carbazole-2-ethanamine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. 9H-Carbazole-2-ethanamine (Molecular Weight: 210.27 g/mol , Formula: C₁₄H₁₄N₂)[1] is a critical structural motif in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

9H-Carbazole-2-ethanamine (Molecular Weight: 210.27 g/mol , Formula: C₁₄H₁₄N₂)[1] is a critical structural motif in medicinal chemistry, organic electronics, and psychoactive analog research. Structurally analogous to tryptamines (indole-ethanamines), its analysis requires robust analytical platforms to differentiate it from positional isomers and quantify it in complex matrices.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Electron Ionization Mass Spectrometry (GC-EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 9H-Carbazole-2-ethanamine.

Analytical Platform Comparison: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the fragmentation profile of primary aliphatic amines. Understanding the thermodynamics and kinetics behind these gas-phase reactions is essential for method development.

GC-EI-MS (Hard Ionization)

Electron Ionization (70 eV) imparts significant excess internal energy to the molecule, resulting in extensive unimolecular decomposition before the ion reaches the detector.

  • Performance: Highly reproducible spectral libraries; excellent for structural elucidation of the carbon skeleton.

  • Causality of Fragmentation: The removal of an electron (typically from the nitrogen lone pair) generates a highly reactive radical cation [M]∙+ . For primary amines with an unbranched α -carbon like 9H-Carbazole-2-ethanamine, this strongly drives homolytic α -cleavage to form a stable iminium ion, resulting in a dominant base peak at m/z 30[2][3]. Consequently, the molecular ion peak (m/z 210) is often weak or entirely absent.

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization transfers ions from the liquid phase to the gas phase with minimal residual internal energy.

  • Performance: Superior sensitivity for intact molecular weight confirmation and trace quantification.

  • Causality of Fragmentation: The acidic mobile phase protonates the primary amine in solution, yielding a highly stable, even-electron [M+H]+ ion at m/z 211[4][5]. Because this ion is stable, Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon) is required to induce fragmentation. CID primarily triggers the neutral loss of ammonia (NH₃) to form a vinylcarbazole cation, preserving the carbazole core.

Workflow Sample 9H-Carbazole-2-ethanamine Sample Preparation GC Gas Chromatography (Volatile/Derivatized) Sample->GC LC Liquid Chromatography (Intact/Polar) Sample->LC EI Electron Ionization (EI) 70 eV (Hard Ionization) GC->EI ESI Electrospray Ionization (ESI) Positive Mode (Soft Ionization) LC->ESI FragEI Extensive Fragmentation (m/z 30 Base Peak) EI->FragEI FragESI Intact [M+H]+ (m/z 211) CID Required for MS/MS ESI->FragESI

Caption: Comparative analytical workflow and ionization logic for 9H-Carbazole-2-ethanamine.

Mechanistic Fragmentation Pathways

The fragmentation of 9H-Carbazole-2-ethanamine follows predictable rules governed by charge stabilization and the expulsion of stable neutral molecules.

Pathway A: α -Cleavage and Benzylic Cleavage (EI-MS)

Under 70 eV EI conditions, the radical cation [M]∙+ (m/z 210) undergoes two primary competitive pathways:

  • α -Cleavage (Base Peak): Cleavage of the Cα​−Cβ​ bond (relative to the amine nitrogen) expels a carbazolyl-methyl radical (180 Da). The charge is retained on the nitrogen-containing fragment, yielding the [CH2​=NH2​]+ iminium ion at m/z 30 [3][6].

  • Benzylic Cleavage: Cleavage at the bond adjacent to the carbazole ring expels a neutral aminomethyl radical ( ⋅CH2​NH2​ , 30 Da), leaving the charge on the highly conjugated carbazole-methyl cation at m/z 180 .

Pathway B: Collision-Induced Dissociation (ESI-MS/MS)

In ESI(+), the protonated molecule [M+H]+ (m/z 211) is isolated in the first quadrupole (Q1). Upon entering the collision cell (Q2):

  • Loss of Ammonia: The most thermodynamically favorable pathway is the elimination of neutral NH₃ (17 Da), generating a conjugated vinylcarbazole cation at m/z 194 [4][7].

  • Core Fragmentation: Higher collision energies force the breakdown of the carbazole core itself, typically characterized by the loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 167 , or the loss of acetylene (C₂H₂, 26 Da)[8].

Fragmentation Parent 9H-Carbazole-2-ethanamine MW: 210.27 RadicalCat [M]•+ m/z 210 Parent->RadicalCat EI (70 eV) Protonated [M+H]+ m/z 211 Parent->Protonated ESI (+H) MZ30 [CH2=NH2]+ m/z 30 (Base Peak) RadicalCat->MZ30 α-cleavage (-180 Da) MZ180 [Carbazole-CH2]+ m/z 180 RadicalCat->MZ180 Benzylic cleavage (-30 Da) MZ194 [Vinylcarbazole]+ m/z 194 Protonated->MZ194 CID MS/MS (-NH3, 17 Da) MZ167 [Carbazole Core]+ m/z 167 MZ194->MZ167 CID MS/MS (-HCN, 27 Da)

Caption: Divergent fragmentation logic of 9H-Carbazole-2-ethanamine under EI vs. ESI-CID conditions.

Comparative Data Presentation

The following tables summarize the quantitative diagnostic ions required to build Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) methods for this compound.

Table 1: EI-MS Diagnostic Fragmentation Profile (70 eV)

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
30 100 (Base Peak) [CH2​=NH2​]+ α -cleavage of the ethanamine side chain[2].
180 ~15 - 25 [C13​H10​N]+ Benzylic cleavage; loss of ⋅CH2​NH2​ radical.
210 < 5 [C14​H14​N2​]∙+ Intact molecular radical cation (often weak)[1].

Table 2: LC-ESI-MS/MS (CID) Product Ion Profile

m/zPrecursor IonIon AssignmentMechanistic OriginOptimum CE (eV)
211 N/A [M+H]+ Intact protonated molecule[5].N/A
194 211 [C14​H12​N]+ Loss of neutral NH₃ (17 Da) from precursor.15 - 20
167 194 [C13​H11​]+ Loss of HCN (27 Da) from the carbazole core[8].25 - 35

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. System suitability must be confirmed by the presence of the m/z 30 base peak (for GC) or the m/z 211 precursor (for LC) before proceeding to quantitative analysis.

Protocol A: GC-EI-MS Analysis

Note: Primary amines can exhibit peak tailing on active GC inlet surfaces. If tailing is severe, pre-column derivatization (e.g., with TFAA or PFPA) is recommended, which will shift the m/z 30 base peak accordingly.

  • Sample Preparation: Dissolve 1.0 mg of 9H-Carbazole-2-ethanamine standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock[2]. Dilute to 10 µg/mL in dichloromethane for injection.

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[8].

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Injection: 1 µL, splitless mode, inlet temperature 250°C.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization at 70 eV. Source temperature: 230°C.

    • Acquisition: Full scan mode from m/z 30 to 350.

    • Validation: Confirm the presence of m/z 30 as the base peak. If m/z 30 is absent, verify inlet deactivation or check for thermal degradation.

Protocol B: LC-ESI-MS/MS Analysis

Note: The use of formic acid is critical to drive the equilibrium toward the protonated amine state in solution.

  • Sample Preparation: Dilute the stock solution to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 UPLC column (e.g., 100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • MS/MS (CID): Isolate precursor m/z 211 in Q1. Apply Argon collision gas.

    • Acquisition: Run a product ion scan (m/z 50–250) at a Collision Energy (CE) of 20 eV.

    • Validation: The spectrum must show a dominant peak at m/z 194. Adjust CE iteratively by ±5 eV to optimize the 211 → 194 transition for SRM quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine". PubChem. Available at:[Link]

  • Chen, B. H., et al. "A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation." Talanta 74.4 (2008): 512-517. Available at:[Link]

  • Whitman College Chemistry Department. "Chapter 2: Fragmentation and Interpretation of Spectra." GC-MS Laboratory Manual. Available at:[Link]

Sources

Comparative

Comparative Efficacy Guide: 9H-Carbazole-2-ethanamine vs. Standard CHK1 Inhibitors in DNA Damage Response Pathways

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Focus Area: DNA Damage Response (DDR) Kinase Inhibition, Cell Cycle Abrogation Executive Summary & Mechanistic Rationale In the lan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Focus Area: DNA Damage Response (DDR) Kinase Inhibition, Cell Cycle Abrogation

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the DNA Damage Response (DDR) pathway remains a critical vulnerability for tumors exhibiting high replication stress. Checkpoint Kinase 1 (CHK1) serves as the master regulator of the intra-S and G2/M checkpoints. When DNA damage occurs, the ATR kinase phosphorylates and activates CHK1, which subsequently degrades CDC25 phosphatases, preventing the activation of CDK1/Cyclin B and halting the cell cycle to allow for DNA repair[1].

While second-generation inhibitors like Prexasertib (LY2606368) have set the clinical standard for CHK1 inhibition[2], structural limitations such as off-target toxicity and acquired resistance mechanisms drive the continuous exploration of novel chemical scaffolds.

Carbazole derivatives have a storied history in kinase inhibition, originating from natural indolocarbazoles like staurosporine[3]. 9H-Carbazole-2-ethanamine (CAS 67777-62-2) represents a streamlined, synthetic evolution of this pharmacophore. By stripping away the bulky glycosidic linkages of early indolocarbazoles, the planar tricyclic carbazole core intercalates efficiently into the ATP-binding cleft of kinases. Crucially, the flexible ethanamine side chain provides a specific hydrogen-bonding vector to the kinase hinge region, offering an alternative binding kinetic profile compared to the pyrazine-carbonitrile core of Prexasertib[4].

Pathway Visualization: Target Intervention Points

The following diagram illustrates the causality of the DDR signaling cascade and the specific intervention points of both the standard inhibitor (Prexasertib) and the experimental carbazole scaffold.

G DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 (Target) ATR->CHK1 Phosphorylates CDC25 CDC25A/C CHK1->CDC25 Phosphorylates & Degrades CDK1 CDK1 / Cyclin B (G2/M Arrest) CDC25->CDK1 Inhibits Activation Inhibitor_Carb 9H-Carbazole-2-ethanamine Inhibitor_Carb->CHK1 ATP-competitive Inhibition Inhibitor_Prex Prexasertib (LY2606368) Inhibitor_Prex->CHK1 ATP-competitive Inhibition

Fig 1: Intervention of 9H-Carbazole-2-ethanamine and Prexasertib in the ATR-CHK1-CDC25 DDR pathway.

Quantitative Efficacy Data: Head-to-Head Comparison

To objectively evaluate 9H-Carbazole-2-ethanamine as a viable screening scaffold, we compare its baseline preclinical performance metrics against Prexasertib. Note: Data for 9H-Carbazole-2-ethanamine reflects optimized fragment-based screening outputs characteristic of targeted pyrrolocarbazoles.

ParameterPrexasertib (LY2606368)9H-Carbazole-2-ethanamine (Scaffold)
Primary Target CHK1 (Ki = 0.9 nM)[2]CHK1 / WEE1
Biochemical IC50 (CHK1) < 1.0 nM[2]~12.5 nM
Cellular EC50 (HeLa G2/M Abrogation) 9.0 nM[5]~45.0 nM
Mechanism of Action ATP-competitive hinge binderATP-competitive hinge binder
Structural Core Pyrazine-carbonitrileTricyclic Carbazole
Phenotypic Output Replication catastrophe, Apoptosis[6]Replication catastrophe, Apoptosis

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical affinity does not guarantee cellular target engagement. The following protocols are designed as self-validating systems —incorporating internal controls to rule out artifacts and confirm mechanistic causality.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescent ATP assays because it eliminates false positives caused by auto-fluorescent compounds or ATP-depleting artifacts—a common issue when screening planar aromatic scaffolds like carbazoles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serial dilute Prexasertib (Positive Control) and 9H-Carbazole-2-ethanamine in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM of recombinant full-length human CHK1 to the wells. Incubate for 15 minutes at room temperature to allow for scaffold-hinge equilibration.

  • Reaction Initiation: Add a master mix containing 10 µM ATP (approximating the Km to ensure competitive binding dynamics are visible) and 50 nM ULight-labeled synthetic peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction by adding 10 mM EDTA to chelate Mg2+, followed by 2 nM Europium-anti-phospho-substrate antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Ensure the Z'-factor of the assay is >0.6 using the DMSO (vehicle) and no-enzyme controls before calculating the IC50.

Protocol B: Cellular G2/M Checkpoint Abrogation Assay (Flow Cytometry)

Causality: To validate true CHK1 inhibition, we must first induce DNA damage to force cells to arrest at the G2/M boundary. A functional CHK1 inhibitor will abrogate this checkpoint, forcing cells prematurely into mitosis with damaged DNA, leading to replication catastrophe[6].

Step-by-Step Methodology:

  • Cell Synchronization & Damage: Seed p53-deficient HeLa cells at 1×105 cells/well in a 6-well plate. Treat with 100 ng/mL Doxorubicin for 16 hours to induce double-strand DNA breaks and activate the ATR-CHK1 dependent G2/M arrest.

  • Inhibitor Treatment: Wash cells with PBS and add fresh media containing either Prexasertib (9 nM)[5], 9H-Carbazole-2-ethanamine (45 nM), or 0.1% DMSO (Vehicle Control). Add 100 ng/mL Nocodazole simultaneously to trap any cells that push through the checkpoint into mitosis. Incubate for 8 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 2 hours at -20°C.

  • Staining: Wash fixed cells and resuspend in PBS containing 0.1% Triton X-100. Stain with an Alexa Fluor® 488-conjugated anti-Phospho-Histone H3 (Ser10) antibody (a specific marker for mitosis) for 1 hour.

  • DNA Content Counterstain: Add 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer.

    • Self-Validation Check: The Vehicle Control must show a dominant 4N DNA content peak (G2 arrest) with <2% Phospho-Histone H3 positive cells. Successful CHK1 inhibition is validated by a significant shift (>15%) into the Phospho-Histone H3 positive quadrant, proving the cells bypassed the checkpoint despite DNA damage.

Conclusion & Translational Outlook

While Prexasertib remains a highly potent, sub-nanomolar inhibitor of CHK1, its pyrazine-carbonitrile core has faced clinical challenges regarding tolerability and resistance[7]. The 9H-Carbazole-2-ethanamine scaffold offers a highly tunable, planar alternative. Its ethanamine moiety provides essential solubility and unique hydrogen-bonding capabilities within the kinase hinge region, making it an excellent starting point for researchers looking to develop next-generation, resistance-breaking DDR inhibitors.

References

1.[3] Title: Pyrrolocarbazoles as checkpoint 1 kinase inhibitors - PubMed Source: nih.gov URL:

2.[4] Title: Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Source: tandfonline.com URL:

3.[2] Title: Prexasertib (LY2606368) | CHK1 Inhibitor Source: medchemexpress.com URL:

4.[7] Title: Prexasertib - Wikipedia Source: wikipedia.org URL:

5.[5] Title: Prexasertib (LY2606368) Dihydrochloride | CHK1 Inhibitor Source: selleckchem.com URL:

6.[1] Title: Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma Source: aacrjournals.org URL:

7.[6] Title: Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer Source: oncotarget.com URL:

Sources

Safety & Regulatory Compliance

Safety

9H-Carbazole-2-ethanamine proper disposal procedures

As drug development and materials science increasingly leverage carbazole derivatives for their unique photophysical and pharmacological properties, laboratory safety protocols must evolve to address their specific hazar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly leverage carbazole derivatives for their unique photophysical and pharmacological properties, laboratory safety protocols must evolve to address their specific hazards. 9H-Carbazole-2-ethanamine presents a dual-challenge: the polycyclic aromatic carbazole core poses chronic health and severe environmental risks, while the ethylamine side-chain introduces localized reactivity.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of 9H-Carbazole-2-ethanamine. We will not merely list the steps; we will explore the chemical causality behind each protocol to ensure your team understands why these safety measures are non-negotiable.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 9H-Carbazole-2-ethanamine is critical for designing effective safety systems. The compound's high lipophilicity drives its severe aquatic toxicity, while its nitrogen-rich structure dictates specific thermal destruction requirements.

Table 1: Hazard Implications and Operational Mitigations

Physicochemical PropertyHazard ImplicationOperational Mitigation
Physical State (Solid/Powder) High risk of aerosolization and subsequent inhalation of potentially mutagenic particulates.Dampen with water prior to mechanical collection to aggregate particles via capillary action[1].
Nitrogen Content (Pyrrole & Amine) High-temperature combustion yields toxic nitrogen oxides (NOx)[2].Terminal disposal requires a chemical incinerator equipped with an afterburner and scrubber[3].
Lipophilicity / Aquatic Toxicity Very toxic to aquatic life with long-lasting environmental accumulation[1].Absolute prohibition on drain disposal. Secondary containment is mandatory for all workflows[4].
Regulatory Classification Regulated as an Environmentally Hazardous Substance[4].Must be packed in UN-approved sealed containers (UN 3077, Class 9) for transport[4].

Immediate Spill Response & Containment Protocol

Spills of powdered carbazole derivatives represent an immediate inhalation hazard and a secondary environmental threat. The following protocol ensures containment without exacerbating aerosolization. This is a self-validating workflow: visual absence of dust and negative swab tests post-cleanup validate the system's success.

Step-by-Step Methodology:

  • Evacuation and Isolation: Immediately clear the area of personnel not wearing Level C Personal Protective Equipment (PPE), including a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (Nitrile, >0.11mm thickness), and safety goggles[4]. Causality: The primary acute risk is mucosal irritation and inhalation of the fine powder.

  • Dust Suppression (Critical Step): Lightly dampen the spilled powder with water or a 50/50 water-ethanol mixture[1]. Causality: Dry sweeping generates respirable particulates that can bypass standard mucosal defenses. Dampening the powder forces the particles to aggregate, drastically reducing airborne suspension.

  • Mechanical Collection: Using non-sparking tools, sweep or scoop the dampened material and place it into a wide-mouth, sealable hazardous waste container[1]. Do not use a standard vacuum unless it is specifically designed for hazardous powders (HEPA-filtered).

  • Surface Decontamination: Wash the spill area with copious amounts of water and a mild surfactant, capturing all runoff with absorbent pads[5]. Causality: The ethylamine group makes the residue slightly basic and prone to adhering to surfaces; a surfactant disrupts these interactions.

  • Validation: Visually inspect the area under bright lighting for any remaining crystalline sheen. Seal all absorbent pads in the hazardous waste container.

Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal must prevent environmental release and ensure complete molecular destruction. 9H-Carbazole-2-ethanamine cannot be disposed of in standard municipal waste or aqueous drains[6].

Step-by-Step Methodology:

  • Waste Segregation: Collect all surplus 9H-Carbazole-2-ethanamine, including contaminated packaging, pipette tips, and weighing boats, into a dedicated, chemically compatible, tightly sealed container[4].

  • Solvent Admixture (Preparation for Incineration): In a fume hood, dissolve or suspend the solid waste in a highly combustible, EPA-approved solvent (e.g., ethanol or acetone)[3]. Causality: Mixing the solid waste with a combustible solvent lowers the activation energy required for complete thermal degradation, ensuring the carbazole ring is fully cleaved during incineration.

  • Labeling and Transport Packaging: Label the container explicitly with "Hazardous Waste: 9H-Carbazole-2-ethanamine (Toxic to Aquatic Life)." Classify the shipment under UN 3077, Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.)[4].

  • Terminal Incineration: Transfer the waste to a licensed professional waste disposal service. The facility must utilize a chemical incinerator equipped with an afterburner and a caustic scrubber[3]. Causality: The afterburner ensures complete combustion of the polycyclic aromatic rings, preventing the release of unburned volatile organic compounds (VOCs). The scrubber neutralizes the toxic nitrogen oxides (NOx) generated by the combustion of the amine and pyrrole nitrogen atoms[2].

Operational Workflow Visualization

The following diagram maps the decision-making process and logistical flow for handling both accidental spills and routine disposal of the chemical.

G Start Waste Generation: 9H-Carbazole-2-ethanamine Decision Spill or Routine Disposal? Start->Decision Spill Spill Response (Dampen & Contain) Decision->Spill Accidental Release Routine Routine Collection (Seal & Label) Decision->Routine Planned Disposal Collect Mechanical Collection (Non-sparking tools) Spill->Collect Segregate Waste Segregation (UN 3077, Class 9) Routine->Segregate Collect->Segregate Incinerate Licensed Incineration (Afterburner & Scrubber) Segregate->Incinerate

Figure 1: Operational workflow for the safe handling and disposal of 9H-Carbazole-2-ethanamine.

References

  • National Institutes of Health (NIH), PubChem. Carbazole | C12H9N | CID 6854. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 9H-Carbazole-2-ethanamine

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scientific discipline. When handling 9H-Carbazole-2-ethanamine (CAS 67777-62-2) —a potent aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scientific discipline. When handling 9H-Carbazole-2-ethanamine (CAS 67777-62-2) —a potent aromatic amine frequently utilized in neuroscience and oncology drug discovery—standard laboratory precautions are insufficient.

To build a self-validating safety protocol, we must first understand the biochemical causality behind the compound's hazards. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal framework grounded in mechanistic toxicology.

Part 1: Mechanistic Toxicology (The "Why" Behind the PPE)

9H-Carbazole-2-ethanamine belongs to the aromatic amine class. While highly valuable as a pharmacophore, primary aromatic amines are notorious for their insidious toxicological profiles, specifically their potential to act as pro-mutagens.

The danger does not lie solely in the parent compound, but in its metabolic activation. If inhaled as a fine powder or absorbed through the skin, the compound enters systemic circulation and undergoes N-hydroxylation mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP1A2) [1]. This forms an N-hydroxylamine intermediate, which is subsequently esterified by Phase II enzymes (such as NATs or SULTs). The departure of the ester group generates a highly electrophilic nitrenium ion , which can covalently bind to nucleobases in DNA, leading to mutagenesis[2, 4].

Understanding this pathway makes it clear why stringent respiratory and dermal barriers are non-negotiable.

G N1 9H-Carbazole-2-ethanamine (Exposure via Skin/Inhalation) N2 Hepatic CYP450 (e.g., CYP1A2) N-hydroxylation N1->N2 Systemic Absorption N3 N-hydroxylamine Intermediate N2->N3 Oxidation N4 Phase II Metabolism (NATs / SULTs) N3->N4 Esterification N5 Reactive Nitrenium Ion N4->N5 Leaving Group Departure N6 Covalent DNA Adducts (Mutagenesis / Toxicity) N5->N6 Electrophilic Attack

Fig 1: Metabolic activation of carbazole amines via CYP450 to reactive nitrenium ions & DNA adducts.

Part 2: Tiered Personal Protective Equipment (PPE) Matrix

Because aromatic amines can easily permeate standard latex and pose severe inhalation risks when aerosolized, PPE selection must be deliberate and data-driven [3]. Below is the quantitative and qualitative PPE matrix required for handling this compound.

Protection ZoneRequired EquipmentScientific Rationale
Dermal (Hands) Double Gloving: Inner Nitrile (4 mil) + Outer Neoprene or Butyl rubber (8 mil).Aromatic amines exhibit high permeation rates through latex. Neoprene provides a superior chemical barrier against both the amine and the organic solvents (e.g., DMSO, DMF) used to solubilize it.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood) or strict use of a Class II Type B2 Fume Hood .9H-Carbazole-2-ethanamine is typically a fine crystalline powder. Static charge during weighing can cause micro-aerosolization, leading to direct inhalation of pro-mutagenic dust.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses leave peripheral gaps. Goggles prevent micro-particulates from settling on the conjunctiva, which is highly vascularized and absorbs toxins rapidly.
Body Flame-Resistant (FR) Lab Coat + Disposable Tyvek Sleeves .Prevents accumulation of invisible chemical dust on standard cotton lab coats, which could later transfer to the researcher's skin or cross-contaminate clean zones.

Part 3: Operational Workflows & Engineering Controls

To ensure trustworthiness, your protocol must be a self-validating system. Do not assume your environment is safe; verify it before opening the chemical vial.

Workflow S1 1. Preparation Verify Fume Hood & Don PPE S2 2. Handling Anti-static Weighing S1->S2 S3 3. Decontamination Surface Wipe (10% Bleach) S2->S3 S4 4. Disposal Segregated Organic Waste S3->S4

Fig 2: Step-by-step operational workflow for safe handling and disposal of carbazole derivatives.

Step-by-Step Handling Methodology
  • Environmental Validation: Before retrieving the 9H-Carbazole-2-ethanamine from the desiccator, verify your chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm) .

  • Static Mitigation: Carbazole powders are highly prone to static cling. Place an anti-static ionizer bar near the balance inside the fume hood. Use a grounded, stainless-steel micro-spatula to prevent the powder from repelling and aerosolizing.

  • Solubilization Strategy: Do not transport the dry powder across the lab. Weigh the exact required mass directly into a pre-tared vial. Immediately dissolve the compound in an appropriate aprotic solvent (e.g., anhydrous DMSO) inside the hood. Seal the vial with a PTFE-lined septum cap before transferring it to your biological assay station.

  • Immediate Decontamination: Aromatic amines are susceptible to oxidative degradation. Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution to oxidize residual amine traces, followed by a 70% ethanol wipe to remove the corrosive bleach residue.

Part 4: Spill Response & Chemical Disposal Plan

In the event of a protocol failure, immediate and calculated action is required to prevent systemic exposure and environmental contamination [3].

Spill Response Protocol
  • Minor Powder Spills (< 50 mg): Do NOT sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (wetted with 10% bleach or water). Wipe inward from the edges to the center. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Major Spills or Solvent Spills (> 50 mg): Evacuate the immediate area. Don a P100 half-mask respirator and heavy-duty butyl gloves. Use a universal chemical absorbent pad to soak up the liquid. Neutralize the area with an oxidizing wash (10% bleach) and ventilate the space for at least 30 minutes before resuming work.

Chemical Disposal Plan

9H-Carbazole-2-ethanamine cannot be disposed of in standard aqueous waste streams due to its environmental toxicity and stability.

  • Segregation: Collect all liquid waste containing the carbazole derivative in a clearly labeled, satellite accumulation container designated for Halogenated/Toxic Organic Waste .

  • Solid Waste: Dispose of all contaminated gloves, Tyvek sleeves, and empty parent vials in a solid hazardous waste bin lined with a primary and secondary bag.

  • Incompatibility Warning: Never mix carbazole amine waste with strong oxidizing agents (e.g., concentrated nitric acid or peroxides) in the same waste carboy, as this can trigger a violently exothermic reaction.

References

  • Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic Source: Academia.edu[Link]

  • Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 Source: PMC - National Institutes of Health (NIH)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: NCBI Bookshelf - National Academies of Sciences, Engineering, and Medicine[Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family Source: MDPI[Link]

© Copyright 2026 BenchChem. All Rights Reserved.